molecular formula C15H14O5 B6243435 4-(4-ethoxybenzoyl)benzene-1,2,3-triol CAS No. 69471-29-0

4-(4-ethoxybenzoyl)benzene-1,2,3-triol

Cat. No.: B6243435
CAS No.: 69471-29-0
M. Wt: 274.27 g/mol
InChI Key: VYIBOCHDJVESIU-UHFFFAOYSA-N
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Description

4-(4-Ethoxybenzoyl)benzene-1,2,3-triol is an organic compound with the molecular formula C15H14O5 . This structure features a benzene-1,2,3-triol (pyrogallol) moiety linked to a 4-ethoxybenzoyl group, which may confer specific physicochemical properties of interest in various research fields. While specific biological mechanisms of action for this exact compound are not well-documented in the public domain, its molecular architecture suggests potential as a valuable building block or intermediate in synthetic organic chemistry. Researchers may explore its utility in developing novel compounds for material science or as a precursor in pharmaceutical research. The presence of the triol group makes it a potential ligand for metal coordination chemistry, and the derivative could be investigated for its properties in polymer science, particularly in the development of specialized films or coatings . This product is intended for laboratory research purposes only by trained professionals. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

69471-29-0

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

(4-ethoxyphenyl)-(2,3,4-trihydroxyphenyl)methanone

InChI

InChI=1S/C15H14O5/c1-2-20-10-5-3-9(4-6-10)13(17)11-7-8-12(16)15(19)14(11)18/h3-8,16,18-19H,2H2,1H3

InChI Key

VYIBOCHDJVESIU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Bioactive Polyphenols in the Vaniya/Fiehn Natural Products Library

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Vaniya/Fiehn Natural Products Library (VF-NPL) represents a critical resource in modern pharmacognosy and untargeted metabolomics. Unlike generic spectral databases, the VF-NPL is a high-resolution tandem mass spectrometry (LC-MS/MS) library specifically curated to resolve the structural complexity of secondary plant metabolites.

For drug development professionals, this library bridges the gap between complex biological matrices and lead identification. By utilizing heuristic retention time prediction and collision-induced dissociation (CID) fragmentation patterns, the VF-NPL enables the rapid annotation of bioactive polyphenols—compounds pivotal in modulating oxidative stress, inflammation, and metabolic signaling.

This guide details the technical architecture of the library, the specific bioactive classes it covers, and the rigorous experimental workflows required to utilize it for high-confidence compound annotation.

Part 1: The Vaniya/Fiehn Library Architecture

The VF-NPL is not merely a list of masses; it is a spectral ontology derived from authentic chemical standards. It is designed primarily for Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) and Orbitrap platforms.

Spectral vs. Physical Composition
  • Physical Foundation: The library is built upon the analysis of authentic standards (often referenced from the Polyphenol Metabolite Library of Standards - PPMLS). This ensures that every spectral entry corresponds to a physically verified entity.

  • Spectral Data: Each entry contains:

    • Precursor Ion (MS1): Accurate mass (<5 ppm tolerance).

    • Fragmentation Pattern (MS/MS): Acquired at multiple collision energies (typically 10, 20, 40 eV) to capture diverse bond cleavages.

    • Adducts: Characterization of

      
      , 
      
      
      
      , and formate/acetate adducts.
Coverage: The Polyphenol Spectrum

The library excels in covering the "Polyphenol Space," a chemical space often poorly represented in general metabolomics libraries (like NIST or Wiley) which historically favored GC-MS amenable compounds.

Polyphenol ClassKey SubclassesRepresentative Bioactive Compounds
Flavonoids Flavonols, Flavan-3-ols, AnthocyaninsQuercetin-3-O-glucoside, Epigallocatechin gallate (EGCG), Rutin
Phenolic Acids Hydroxybenzoic acids, Hydroxycinnamic acidsGallic acid, Chlorogenic acid, Caffeic acid
Stilbenes StilbenoidsResveratrol, Pterostilbene
Lignans Furofuran lignansPinoresinol, Secoisolariciresinol
Tannins Hydrolyzable tanninsEllagic acid, Corilagin

Part 2: Analytical Workflow & Protocols

To successfully utilize the VF-NPL, the experimental acquisition must mirror the high-fidelity conditions under which the library was generated.

Sample Preparation Protocol (Polyphenol Extraction)

Objective: Maximize recovery of diverse phenolic classes while minimizing enzymatic degradation.

  • Lyophilization: Freeze-dry plant tissue to stop enzymatic oxidation (polyphenol oxidase activity).

  • Homogenization: Grind tissue to a fine powder (<10 µm) using a bead beater (e.g., 30 Hz for 2 mins).

  • Extraction Solvent: Use 80:20 Methanol:Water (v/v) .

    • Why? Pure methanol can precipitate proteins too aggressively, trapping polyphenols; water aids in extracting glycosylated forms.

  • Sonication: Sonicate for 15 min at 4°C. Avoid heat to prevent thermal degradation of anthocyanins.

  • Clarification: Centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • Filtration: Pass through a 0.22 µm PTFE filter (hydrophilic) before LC injection.

LC-MS/MS Acquisition Parameters

The VF-NPL relies on Data Dependent Acquisition (DDA) to generate MS/MS spectra for library matching.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 1% B (Isocratic hold for polar phenolic acids).

    • 1-12 min: 1% to 99% B (Linear gradient).

    • 12-15 min: 99% B (Wash).

  • MS Configuration (Q-TOF/Orbitrap):

    • Mass Range: m/z 50–1500.

    • MS1 Tolerance: <5 ppm.[1]

    • MS2 Acquisition: Top 3-5 most intense ions selected for fragmentation.

    • Exclusion: Dynamic exclusion enabled (3-5 seconds) to prevent re-fragmenting the same abundant peak.

Workflow Visualization

The following diagram illustrates the transformation of raw biological material into digital spectral data ready for VF-NPL matching.

ExperimentalWorkflow Sample Biological Sample (Lyophilized Tissue) Extract Extraction (80% MeOH, 4°C) Sample->Extract Homogenization LC UPLC Separation (C18 Reverse Phase) Extract->LC Injection Ionization ESI Source (+/- Mode) LC->Ionization Elution MS1 MS1 Survey Scan (Accurate Mass) Ionization->MS1 MS2 MS/MS Fragmentation (DDA Mode) MS1->MS2 Precursor Selection Data Raw Data (.mzML / .raw) MS1->Data MS2->Data Digitization

Figure 1: End-to-end experimental workflow for generating compatible data for the Vaniya/Fiehn Natural Products Library.

Part 3: Data Processing & Annotation Logic

The core value of the VF-NPL is realized during the data processing stage, typically using MS-DIAL software. This process converts raw spectral features into high-confidence chemical annotations.

The Annotation Hierarchy

Annotation is not binary; it follows a confidence hierarchy (Metabolomics Standards Initiative - MSI levels).

  • Level 1 (Identified): Match of Mass (MS1), Fragmentation (MS2), and Retention Time (RT) against an in-house standard.

  • Level 2 (Putatively Annotated): Match of Mass and MS/MS to the VF-NPL (without local RT confirmation).

  • Level 3 (Class Annotated): Characteristic fragment match (e.g., m/z 169 loss for galloyl moiety) but no specific library match.

Scoring Algorithm

When querying the VF-NPL, the software calculates a composite score based on:

  • Dot Product (Spectral Similarity): A cosine correlation between the experimental spectrum and the library spectrum. A score >800 (out of 1000) is generally considered a match.

  • Reverse Dot Product: Penalizes peaks present in the experimental spectrum but absent in the library (noise handling).

  • Precursor Penalty: Heavily penalizes if the parent mass deviates >10 ppm.

Annotation Logic Visualization

This diagram details the decision-making process used by algorithms (like MS-DIAL) when matching against the VF-NPL.

AnnotationLogic Feature Unknown Feature (m/z, RT, MS2) Filter Precursor Mass Filter (< 5 ppm tolerance) Feature->Filter Library VF-NPL Database (Spectra + Metadata) Library->Filter SpecMatch Spectral Matching (Dot Product Calculation) Filter->SpecMatch ScoreCheck Score > 800? SpecMatch->ScoreCheck Match Putative Annotation (MSI Level 2) ScoreCheck->Match Yes NoMatch Unknown / Novel (Requires In Silico tools) ScoreCheck->NoMatch No

Figure 2: Algorithmic logic for matching unknown features against the Vaniya/Fiehn Natural Products Library.

Part 4: Key Bioactive Targets & Pharmacological Relevance

The VF-NPL is particularly rich in polyphenols with established therapeutic potential. Below are three critical compounds often identified using this library.

Epigallocatechin Gallate (EGCG)[2][3]
  • Class: Flavan-3-ol.

  • Library Signature: Characterized by the loss of the galloyl moiety (m/z 152/169) in negative mode.

  • Bioactivity: Potent antioxidant and inhibitor of EGFR signaling in cancer models. In drug development, EGCG is studied for its ability to modulate amyloid fibril formation in neurodegeneration.

Quercetin-3-O-Glucoside (Isoquercitrin)
  • Class: Flavonol glycoside.

  • Library Signature: Neutral loss of 162 Da (glucose) yielding the aglycone fragment at m/z 301 (Quercetin).

  • Bioactivity: Exhibits significant anti-inflammatory activity by inhibiting the NF-κB pathway. It is a prime target for metabolic syndrome therapeutics.

Chlorogenic Acid
  • Class: Cinnamic acid derivative.

  • Library Signature: Distinctive fragmentation yielding quinic acid (m/z 191) and caffeic acid (m/z 179) ions.

  • Bioactivity: Modulates glucose metabolism by inhibiting glucose-6-phosphatase; relevant for Type 2 Diabetes drug discovery.

References

  • Vaniya, A., & Fiehn, O. (2015).[2][3][4] Using fragmentation trees and mass spectral trees for identifying unknown compounds in metabolomics.[4][5] Trends in Analytical Chemistry, 69, 52–61.[2][3] Link

  • Tsugawa, H., et al. (2015). MS-DIAL: data-independent MS/MS deconvolution for comprehensive metabolome analysis. Nature Methods, 12, 523–526. Link

  • Blaženović, I., Kind, T., Ji, J., & Fiehn, O. (2018).[2][6] Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Metabolites, 8(2), 31. Link

  • MassBank of North America (MoNA). (n.d.). Database repository containing the Vaniya/Fiehn Natural Products Library.[1][7][8] Link

  • Kind, T., et al. (2009).[2] FiehnLib: Mass Spectral and Retention Index Libraries for Metabolomics Based on Quadrupole and Time-of-Flight Gas Chromatography/Mass Spectrometry.[9] Analytical Chemistry, 81(24), 10038–10048. Link[9]

Sources

Novel Benzophenone Derivatives for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of a Privileged Scaffold

Benzophenone (diphenylmethane) derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry due to their ability to serve as ligands for a diverse array of biological targets. While historically significant as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, recent pandemics have catalyzed a renaissance for this chemical class.

This guide analyzes the dual-track evolution of novel benzophenones:

  • Next-Generation NNRTIs: Optimization of the classic scaffold to combat drug-resistant HIV strains (e.g., K103N, Y181C).[1]

  • Protease Inhibitors: The emergence of polyhydroxylated and glycosylated benzophenones as potent inhibitors of SARS-CoV-2 Mpro (3CLpro) and PLpro.

Chemical Space & Structure-Activity Relationship (SAR)

To design novel derivatives, one must distinguish between the structural requirements for polymerase inhibition (HIV) versus protease inhibition (Coronaviruses).

The SAR Landscape

The benzophenone core consists of two phenyl rings (A and B) linked by a carbonyl bridge.[2] The electronic and steric environment of this bridge is the primary determinant of target specificity.

DOT Diagram: Benzophenone SAR Map

SAR_Map Core Benzophenone Scaffold (Diphenylmethane) RingA Ring A (4-position) Core->RingA HIV Specificity RingB Ring B (3,5-positions) Core->RingB Metabolic Stability PolyOH Poly-hydroxylation (3,4,5-trihydroxy) Core->PolyOH Broad Spectrum/Protease Func_A1 Sulfonamide (-SO2NH2) Critical for H-bonding in NNRTI pocket RingA->Func_A1 Func_A2 Ether/Amine Linkers Modulate solubility RingA->Func_A2 Func_B1 Halogens (Cl, F) Block metabolic oxidation Increase lipophilicity RingB->Func_B1 Func_B2 Alkyl Groups (Me, Et) Steric fit into hydrophobic cleft RingB->Func_B2 Target_Mpro SARS-CoV-2 Mpro Active Site H-Bonding PolyOH->Target_Mpro

Caption: Comparative SAR analysis for HIV NNRTI potency versus SARS-CoV-2 Protease affinity.

Key Structural Classes
ClassTargetKey SubstituentsMechanismRepresentative Compound
Type I HIV-1 RT4-sulfonamide (Ring A), 3,5-dimethyl (Ring B)Allosteric NNRTIGW678248 (IC50 < 1 nM)
Type II SARS-CoV-2 Mpro2,3',4,5',6-pentahydroxyActive Site CompetitivePentahydroxybenzophenone
Type III HCV/BroadC-Glycosides (Glucose/Galactose)Entry Inhibition / FusionMangiferin analogs

Mechanism of Action (MOA)

Understanding the causality of inhibition is vital for rational drug design.

HIV-1 Inhibition: The "Butterfly" Effect

Benzophenones bind to a hydrophobic pocket adjacent to the active catalytic site of Reverse Transcriptase (RT).

  • Entry: The inhibitor enters the NNRTI binding pocket (non-substrate site).

  • Locking: The benzophenone "wings" (phenyl rings) lock the protein tyrosine residues (Tyr181, Tyr188) into a fixed conformation.

  • Distortion: This forces the catalytic triad (Asp110, Asp185, Asp186) into a catalytically incompetent geometry, preventing DNA polymerization.

SARS-CoV-2 Inhibition: Dimerization Blockade

For Mpro, benzophenones often act by disrupting the homodimerization required for enzymatic activity or by hydrogen-bonding directly to the catalytic Cys145-His41 dyad.

DOT Diagram: Antiviral Mechanism Pathways

MOA_Pathway Drug Benzophenone Derivative HIV_Target HIV-1 Reverse Transcriptase (Allosteric Pocket) Drug->HIV_Target Type I Binding SARS_Target SARS-CoV-2 Mpro (Cys145-His41 Dyad) Drug->SARS_Target Type II Binding Conf_Change Conformational Change (Tyr181/Tyr188 displacement) HIV_Target->Conf_Change Cat_Distort Catalytic Triad Distortion (Asp110/185/186) Conf_Change->Cat_Distort HIV_Stop Viral DNA Polymerization Halted Cat_Distort->HIV_Stop Dimer_Block Disruption of Homodimerization SARS_Target->Dimer_Block Proteolysis_Stop Polyprotein Processing Halted Dimer_Block->Proteolysis_Stop

Caption: Dual mechanistic pathways: Allosteric RT locking (HIV) vs. Protease Dimerization blockade (SARS-CoV-2).

Experimental Protocols: Synthesis & Evaluation

Chemical Synthesis: 4-Sulfonamido-Benzophenone (Type I)

Objective: Synthesize a high-potency HIV inhibitor precursor. Rationale: The Friedel-Crafts acylation is chosen for its regioselectivity, ensuring the carbonyl bridge forms correctly between the activated rings.

Protocol:

  • Reagents: 4-chlorobenzoyl chloride (1.0 eq), Toluene (Solvent/Reactant), Aluminum Chloride (

    
    , 1.2 eq).
    
  • Acylation:

    • Suspend anhydrous

      
       in dry dichloromethane (DCM) at 0°C under Argon.
      
    • Add 4-chlorobenzoyl chloride dropwise.

    • Add Toluene dropwise (acts as the nucleophilic ring B).

    • Critical Step: Allow to warm to Room Temp (RT) and reflux for 4 hours. The evolution of HCl gas indicates reaction progress.

  • Quenching: Pour mixture onto crushed ice/HCl. Extract with DCM.

  • Amination (Sulfonamide Introduction):

    • React the 4-chloro intermediate with chlorosulfonic acid (

      
      ) to introduce the sulfonyl chloride group at the activated position.
      
    • Treat with aqueous ammonia to yield the sulfonamide.

  • Purification: Recrystallize from Ethanol/Water (9:1).

DOT Diagram: Synthesis Workflow

Synthesis_Flow Start Start: 4-Chlorobenzoyl Chloride + Toluene Step1 Friedel-Crafts Acylation (AlCl3, DCM, Reflux) Start->Step1 Inter1 Intermediate: 4-chloro-4'-methylbenzophenone Step1->Inter1 Step2 Chlorosulfonation (ClSO3H, 0°C) Inter1->Step2 Step3 Ammonolysis (NH4OH) Step2->Step3 Final Product: 4-sulfonamido-4'-methylbenzophenone Step3->Final

Caption: Step-wise synthetic pathway for Type I sulfonamide-benzophenone derivatives.

Biological Evaluation: Self-Validating Assays

To ensure trustworthiness, every assay must include positive (known inhibitor) and negative (vehicle) controls.

Assay A: HIV-1 RT Inhibition (Enzymatic)
  • Method: PicoGreen DNA polymerization assay.

  • Controls: Nevirapine (Positive), DMSO (Negative).

  • Procedure: Incubate recombinant HIV-1 RT with template/primer and dNTPs in the presence of the benzophenone derivative. Measure fluorescence of dsDNA product.

  • Validation: The

    
     factor must be > 0.5 for the assay to be considered valid.
    
Assay B: SARS-CoV-2 Mpro FRET Assay
  • Method: Fluorescence Resonance Energy Transfer using a peptide substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Procedure:

    • Mix 20 nM Mpro enzyme with test compound in buffer (Tris-HCl, pH 7.3).

    • Incubate 30 min at 37°C.

    • Add FRET substrate (20 µM).

    • Monitor fluorescence increase (Ex: 360nm, Em: 460nm) as the substrate is cleaved.

Quantitative Benchmarks

The following table summarizes the potency thresholds required for a benzophenone derivative to be considered a "lead candidate" based on current literature.

MetricHIV-1 (Wild Type)HIV-1 (K103N Mutant)SARS-CoV-2 MproCytotoxicity (CC50)
Target IC50 < 5 nM< 10 nM< 1 µM> 50 µM
Selectivity Index (SI) > 10,000> 5,000> 50N/A
Solubility > 50 µg/mL> 50 µg/mL> 100 µg/mLN/A

Note: The high SI requirement for HIV reflects the maturity of the field; for SARS-CoV-2, an SI > 50 is currently acceptable for early leads.

References

  • Chan, J. H., et al. (2004).[3][4] "Novel benzophenones as non-nucleoside reverse transcriptase inhibitors of HIV-1." Journal of Medicinal Chemistry. Link

  • Romines, K. R., et al. (2006).[3] "Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor."[3][5] Journal of Medicinal Chemistry. Link

  • Abdel-Mageed, W. M., et al. (2014). "Benzophenone C-glucosides and gallotannins from mango tree stem bark with broad-spectrum anti-viral activity."[6] Bioorganic & Medicinal Chemistry. Link

  • Ge, Y., et al. (2016).[3] "Benzophenone Derivatives: a Novel Scaffold as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors."[3][4][7] Journal of Drug Discovery and Development. Link

  • Shakil, S. (2021). "Repurposing of Some Natural Product Isolates as SARS-COV-2 Main Protease Inhibitors." PMC - NCBI. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Compound Class: Polyhydroxybenzophenones | Target Application: UV Stabilization & Pharmacophore Development

Executive Summary

This technical guide provides a comprehensive analysis of (4-ethoxyphenyl)(2,3,4-trihydroxyphenyl)methanone , chemically identified as 4'-ethoxy-2,3,4-trihydroxybenzophenone . Belonging to the gallobenzophenone class, this molecule integrates the radical-scavenging potency of a pyrogallol moiety with the lipophilicity of a para-ethoxy ether.

While often overshadowed by its parent compound (2,3,4-trihydroxybenzophenone or Gallobenzophenone), this specific derivative represents a critical optimization point for researchers seeking to balance water solubility with membrane permeability in drug design (LogP modulation) or to enhance compatibility in polymer matrices for UV filtration.

Part 1: Chemical Identity & Nomenclature Strategy

Correct identification is the first hurdle in technical sourcing. This compound is frequently indexed under varying conventions.

Nomenclature Hierarchy
ConventionNameUsage Context
IUPAC (Systematic) (4-ethoxyphenyl)(2,3,4-trihydroxyphenyl)methanoneFormal publications, patent filings.
Benzophenone Style 4'-ethoxy-2,3,4-trihydroxybenzophenoneIndustrial synthesis, derivative tracking.
Substituent Logic 4-ethoxy-2',3',4'-trihydroxybenzophenoneAlternative indexing (ring priority dependent).
Parent Scaffold Gallobenzophenone derivativeBroad class searching.
Physicochemical Profile (Predicted)[1][2][3][4]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 274.27 g/mol [1]

  • Predicted LogP: ~2.4–2.8 (More lipophilic than parent Gallobenzophenone due to the ethyl group).

  • H-Bond Donors: 3 (Phenolic -OH).

  • H-Bond Acceptors: 5 (3 -OH, 1 Ether, 1 Ketone).

Part 2: Synthetic Protocol (Self-Validating System)

Objective: Synthesize 4'-ethoxy-2,3,4-trihydroxybenzophenone via Friedel-Crafts Acylation. Mechanism: Electrophilic Aromatic Substitution (


).
Reagents & Causality
  • Pyrogallol (1,2,3-trihydroxybenzene): The nucleophile. The electron-donating -OH groups activate the ring.[2] The 4-position is sterically accessible and electronically favored for acylation.

  • 4-Ethoxybenzoic Acid: The electrophile source. Chosen over the acid chloride for stability, activated in situ.

  • Zinc Chloride (

    
    ) / Phosphorus Oxychloride (
    
    
    
    ):
    The Lewis Acid catalyst system.
    
    
    coordinates with the carbonyl oxygen, increasing electrophilicity, while
    
    
    acts as a dehydrating agent to drive the condensation.
Step-by-Step Methodology
  • Activation: In a dried round-bottom flask equipped with a drying tube (

    
    ), charge 4-ethoxybenzoic acid  (10 mmol) and Pyrogallol  (10 mmol).
    
  • Catalysis: Add anhydrous

    
      (12 mmol) and 
    
    
    
    (5 mL).
    • Technical Note:

      
       serves as both solvent and reagent. Ensure strictly anhydrous conditions to prevent hydrolysis of the active acylating species.
      
  • Reaction: Heat the mixture to 70–80°C for 3 hours.

    • Checkpoint: Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). Look for the disappearance of pyrogallol (lower

      
      ) and the appearance of a yellow-fluorescent spot (product).
      
  • Quenching: Cool to room temperature. Pour the viscous red-brown syrup slowly into 200g of crushed ice with vigorous stirring.

    • Why: This hydrolyzes the excess

      
       and precipitates the crude benzophenone.
      
  • Purification:

    • Filter the solid precipitate.[2]

    • Wash with dilute

      
       (to remove unreacted benzoic acid).
      
    • Recrystallization: Dissolve in hot aqueous ethanol (30% water/70% EtOH). Cool slowly to 4°C.

    • Result: Pale yellow to tan needles.

Synthesis Pathway Visualization

SynthesisPathway Reactants Reactants: Pyrogallol + 4-Ethoxybenzoic Acid Intermediate Intermediate: Acylium Ion Complex Reactants->Intermediate 70-80°C, 3h Catalyst Catalyst System: ZnCl2 + POCl3 Catalyst->Intermediate Activates Quench Ice Quench (Hydrolysis) Intermediate->Quench Pour into Ice Product Product: 4'-ethoxy-2,3,4-trihydroxybenzophenone Quench->Product Recrystallization (EtOH)

Figure 1: Friedel-Crafts acylation pathway utilizing a ZnCl2/POCl3 system to generate the target benzophenone.

Part 3: Mechanistic Pharmacology & Photophysics

Why synthesize this specific derivative? The value lies in the 2-hydroxybenzophenone motif.

UV Dissipation (ESIPT Mechanism)

The molecule acts as a photostabilizer through Excited State Intramolecular Proton Transfer (ESIPT) .

  • Ground State: An intramolecular hydrogen bond exists between the C=O (carbonyl) and the 2-OH (hydroxyl).

  • Excitation: Upon UV absorption, the proton transfers from the oxygen to the carbonyl.

  • Relaxation: The molecule relaxes non-radiatively, releasing the UV energy as harmless heat (thermal tautomerization) rather than fluorescence or radical generation.

Antioxidant Activity (SAR)

The 2,3,4-trihydroxy pattern (pyrogallol moiety) provides superior radical scavenging compared to mono-hydroxy analogs.

  • Mechanism: Hydrogen Atom Transfer (HAT).

  • Potency: The adjacent -OH groups stabilize the resulting phenoxy radical via resonance and intramolecular H-bonding.

Mechanism Visualization

ESIPT_Mechanism Ground Ground State (Enol) Stable H-bond (OH...O=C) Excited Excited State (S1) UV Absorption Ground->Excited hv (UV Light) Tautomer Keto-Tautomer (Proton Transferred) Excited->Tautomer ESIPT (Fast) Tautomer->Ground Relaxation + Heat Heat Thermal Dissipation (Energy Release) Tautomer->Heat

Figure 2: The ESIPT cycle allowing the molecule to safely dissipate UV radiation as heat.

Part 4: Analytical Verification (The "Search" Protocol)

To confirm the identity of your synthesized compound or to find it in a database, utilize the following spectral fingerprints.

Database Search Strategy

If searching commercial databases (SciFinder, Reaxys, PubChem), do not rely solely on the name. Use the InChIKey or SMILES for exact matches.

  • SMILES: CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)O

  • Search Logic: If the exact CAS is unavailable, search for the parent CAS 1143-72-2 (2,3,4-trihydroxybenzophenone) and filter by "4'-ethoxy" derivatives.

Expected NMR Signals (DMSO-d6)
NucleusShift (

ppm)
MultiplicityAssignment
1H 12.0 - 12.5Singlet (s)2-OH (Chelated H-bond, desheilded).
1H 9.5 - 10.0Broad (s)3-OH, 4-OH .
1H 7.65Doublet (d)H-2',6' (Ortho to ketone on ethoxy ring).
1H 7.05Doublet (d)H-3',5' (Ortho to ethoxy).
1H 6.85Doublet (d)H-6 (Pyrogallol ring).
1H 6.35Doublet (d)H-5 (Pyrogallol ring).
1H 4.10Quartet (q)-OCH2- (Methylene of ethyl group).
1H 1.35Triplet (t)-CH3 (Methyl of ethyl group).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5051738, 4-Ethoxy-2-hydroxybenzophenone (Structural Analog Reference). Retrieved from [Link]

  • Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen.[2] Acta Chimica Asiana.[2] Retrieved from [Link]

  • Takatori, S., et al. (2003). Estrogenicity of metabolites of benzophenone derivatives examined by a yeast two-hybrid assay.[3] Journal of Health Science.[3] (Establishes bioactivity of trihydroxybenzophenones).

  • Genophore. 2,3,4-TRIHYDROXY-4'-ETHOXYBENZOPHENONE Structure & Properties. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Validating Polyphenol Inhibition of Cysteine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cysteine Protease Inhibition Assay Methods for Polyphenols Content Type: Detailed Application Note & Protocol Guide Audience: Drug Discovery Scientists, Biochemists, and Enzymologists

Distinguishing True Potency from Pan-Assay Interference (PAINS)

Executive Summary & Scientific Context

Polyphenols (e.g., EGCG, quercetin, curcumin) are frequently identified as potent inhibitors of cysteine proteases (CPs) such as Cathepsins, Papain, and viral proteases (e.g., SARS-CoV-2 3CLpro). However, up to 90% of these "hits" are false positives caused by assay artifacts.

Cysteine proteases rely on a nucleophilic thiolate-imidazolium ion pair in the active site. This high reactivity makes them uniquely susceptible to three specific interference mechanisms common to polyphenols:

  • Redox Cycling: Polyphenols oxidize to quinones in aerobic buffers, generating Hydrogen Peroxide (

    
    ). 
    
    
    
    oxidizes the catalytic cysteine thiolate (
    
    
    ) to sulfenic acid (
    
    
    ), inactivating the enzyme.
  • Colloidal Aggregation: Polyphenols form sub-micrometer colloids that sequester enzyme molecules non-specifically.

  • Inner Filter Effect (IFE): Polyphenols absorb light at the excitation/emission wavelengths of common fluorogenic substrates (e.g., AMC, AFC), mimicking inhibition by quenching the signal.

This guide provides a self-validating protocol designed to filter out these artifacts and isolate true, specific inhibition.

Mechanistic Landscape

The following diagram illustrates the pathways of true inhibition versus assay interference.

InhibitionMechanisms Polyphenol Polyphenol (Inhibitor) Enzyme Cysteine Protease (Active Thiolate) Polyphenol->Enzyme Specific Binding (Ki) Quinone Quinone (Oxidized Form) Polyphenol->Quinone Auto-oxidation (pH > 7, O2) Colloid Colloidal Aggregate (Enzyme Sequestration) Polyphenol->Colloid High Conc. Low Detergent Complex E-I Complex (True Inhibition) Enzyme->Complex OxEnzyme Oxidized Enzyme (Inactive - SOH) Enzyme->OxEnzyme False Positive H2O2 H2O2 (Peroxide) Quinone->H2O2 Redox Cycling H2O2->Enzyme Oxidizes Active Site Colloid->Enzyme Sequesters

Caption: Figure 1. Pathways of Specific Inhibition vs. PAINS Artifacts. Green paths indicate desired specific binding. Red dashed paths indicate interference mechanisms (Redox and Aggregation).

Core Protocol: Fluorogenic Kinetic Assay

This protocol uses Z-Phe-Arg-AMC (common for Cathepsins/Papain) but is adaptable to other substrates.

Reagents & Preparation[1][2][3][4][5]
  • Assay Buffer: 50 mM Bis-Tris (pH 6.0–6.5) or Sodium Phosphate (pH 6.0–7.0).

    • Note: Avoid Tris buffer if possible; it can form adducts with some aldehydes and quinones.

    • EDTA: 1 mM (to chelate metals that catalyze auto-oxidation).

  • Reducing Agent (Critical): 2–5 mM DTT or L-Cysteine.

    • Warning: DTT is required to activate the protease but accelerates polyphenol redox cycling. The "Validation Gauntlet" (Section 4) is required to control for this.

  • Substrate: Z-Phe-Arg-AMC (Km is typically ~20-50 µM; use at

    
    ).
    
  • Enzyme: Papain (0.5 nM) or Cathepsin B/L (0.1–1 nM).

  • Detergent: Triton X-100 (Stock 1%).[1]

Step-by-Step Workflow
  • Enzyme Activation: Dilute enzyme in Assay Buffer + Reducing Agent. Incubate 10 min at RT (Room Temperature) to reduce the active site cysteine.

  • Inhibitor Preparation: Prepare polyphenol serial dilutions in DMSO. Limit final DMSO to <2%.

  • Plate Setup (96-well Black/Clear Bottom):

    • Test Wells: 80 µL Enzyme + 10 µL Polyphenol.

    • Positive Control: 80 µL Enzyme + 10 µL DMSO (100% Activity).

    • Background Blank: 80 µL Buffer + 10 µL DMSO.

    • Compound Interference Control: 80 µL Buffer + 10 µL Polyphenol (Checks for autofluorescence).

  • Pre-Incubation: Incubate Enzyme + Inhibitor for 10 minutes at RT.

  • Reaction Start: Add 10 µL Substrate (10x stock) to all wells.

  • Measurement: Monitor Fluorescence (

    
    ) kinetically every 30-60 seconds for 10-20 minutes.
    

The Validation Gauntlet (Artifact Elimination)

This is the most critical section. If you observe inhibition in Section 3, you must run these three counter-screens to publish the data.

Counter-Screen A: Detergent Challenge (Aggregation Check)

Polyphenol aggregates are sensitive to non-ionic detergents.

  • Method: Repeat the Core Protocol, but add 0.01% to 0.1% Triton X-100 to the assay buffer before adding the enzyme.

  • Interpretation:

    • If inhibition disappears (IC50 increases significantly) → False Positive (Aggregation).

    • If inhibition persists → Proceed to Screen B.

Counter-Screen B: Catalase Challenge (Redox Check)

Catalase breaks down


 generated by polyphenol oxidation.
  • Method: Add 100 U/mL Bovine Liver Catalase to the assay buffer.

  • Interpretation:

    • If inhibition disappears → False Positive (Redox Cycling/H2O2).

    • If inhibition persists → True Binder (or covalent modifier).

Counter-Screen C: Inner Filter Effect (IFE) Correction

Polyphenols are often yellow/orange, absorbing at 360nm (Excitation) or 460nm (Emission).

  • Method: Measure the Absorbance (OD) of the polyphenol (at the assay concentration) at both

    
     and 
    
    
    
    wavelengths.
  • Correction Formula:

    
    
    
    • If the corrected fluorescence (

      
      ) restores activity to near 100%, the inhibition is an optical artifact.
      

Decision Tree & Troubleshooting

Use this logic flow to interpret your results.

ValidationLogic Start Observed Inhibition (IC50 < 10 µM) Triton Add 0.01% Triton X-100 Start->Triton Catalase Add 100 U/mL Catalase Triton->Catalase Inhibition Remains Result_Agg Inhibition Lost: Aggregation Artifact Triton->Result_Agg Activity Restored IFE Check Absorbance (IFE Correction) Catalase->IFE Inhibition Remains Result_Redox Inhibition Lost: Redox Artifact (H2O2) Catalase->Result_Redox Activity Restored Result_IFE Signal Restored: Optical Artifact IFE->Result_IFE High Absorbance Result_True Inhibition Persists: VALID HIT IFE->Result_True Low Absorbance

Caption: Figure 2. The "Validation Gauntlet" Decision Tree. Follow this path to confirm specific inhibition.

Data Presentation & Kinetic Analysis

When reporting results, present data in a structured format comparing Standard Conditions vs. Validated Conditions.

ParameterStandard Assay+ Triton X-100 (0.01%)+ Catalase (100 U/mL)Interpretation
IC50 (µM) 5.248.05.5Aggregation Artifact
IC50 (µM) 3.13.0>100Redox Artifact
IC50 (µM) 4.54.84.6True Inhibitor
Determining Mode of Inhibition

For validated hits, perform a Michaelis-Menten shift analysis :

  • Vary Substrate [S] (0.5

    
     to 5 
    
    
    
    ).
  • Vary Inhibitor [I] (0, 0.5, 1, 2

    
    ).
    
  • Lineweaver-Burk Plot:

    • Competitive: Lines intersect at Y-axis (

      
       unchanged, 
      
      
      
      increases). Common for non-covalent polyphenol binding.
    • Non-Competitive: Lines intersect at X-axis (

      
       decreases, 
      
      
      
      unchanged). Suggests allosteric binding or covalent modification.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Link

  • Coan, K. E., & Shoichet, B. K. (2008). Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors. Journal of the American Chemical Society, 130(29), 9606–9612. Link

  • Ferreira, L. G., et al. (2015). Assay Interference Strategies for the Identification of Specific Cysteine Protease Inhibitors. Combinatorial Chemistry & High Throughput Screening, 18(5). Link

  • Pohanka, M. (2013). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences (Reference for Ellman/Redox artifacts applicable to CPs), 14(8), 16387–16401. Link

Sources

Application Note: Precision IC50 Determination of 2,3,4-trihydroxy-4'-ethoxybenzophenone against Proteases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The compound 2,3,4-trihydroxy-4'-ethoxybenzophenone (TEB) belongs to a class of polyprenylated and hydroxylated benzophenones. While historically utilized as UV filters due to their conjugated aromatic systems, recent medicinal chemistry campaigns have repurposed these scaffolds as inhibitors for serine proteases (e.g., Chymotrypsin, SARS-CoV-2 Mpro) and cysteine proteases (e.g., Cathepsins).

The 4'-ethoxy modification increases lipophilicity compared to the parent 2,3,4-trihydroxybenzophenone, potentially enhancing membrane permeability and active site affinity. However, this chemical structure presents two distinct challenges for IC50 determination:

  • Spectral Interference: Benzophenones strongly absorb UV-Vis light (280–400 nm), overlapping with standard colorimetric readouts (pNA, 405 nm) and fluorogenic excitation wavelengths (AMC, 360-380 nm).

  • Oxidative Instability: The polyphenolic core (2,3,4-trihydroxy) is prone to auto-oxidation at physiological pH, potentially generating false-positive inhibition via non-specific covalent modification or redox cycling.

This guide details a Red-Shifted Fluorogenic Assay designed to bypass these interferences, ensuring the IC50 value reflects true competitive inhibition rather than an experimental artifact.

Experimental Design Strategy

The "Inner Filter Effect" (IFE) Challenge

Standard protease assays often use substrates labeled with 7-amino-4-methylcoumarin (AMC). AMC requires excitation at ~380 nm. TEB likely absorbs significantly at 380 nm.

  • The Risk: If TEB absorbs the excitation light, the enzyme appears "inhibited" simply because the fluorophore never received the excitation energy. This leads to an artificially low IC50 (false potency).

  • The Solution: We will use a Rhodamine 110 (R110) based substrate or apply a mathematical Inner Filter Effect (IFE) Correction .

Solubility & Vehicle
  • Solvent: DMSO (Dimethyl sulfoxide).

  • Limit: Final DMSO concentration in the well must be

    
     5% (v/v) to prevent enzyme denaturation.
    
  • Preparation: TEB must be prepared fresh. Polyphenols in solution can polymerize over days.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound 2,3,4-trihydroxy-4'-ethoxybenzophenone (TEB)Putative Inhibitor
Target Enzyme e.g., SARS-CoV-2 Mpro or ChymotrypsinBiological Target
Substrate Z-Arg-Arg-R110 (for Cysteine Proteases) OR Suc-LLVY-AMC (for Chymotrypsin)*Fluorogenic reporter
Assay Buffer 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT (Critical)Maintains enzyme stability & prevents phenol oxidation
Surfactant 0.01% Triton X-100 or CHAPSPrevents compound aggregation (promiscuous inhibition)
Control Inhibitor E-64 (Cysteine) or PMSF (Serine)Assay Validation

*Note: If using AMC substrates (Excitation 380nm), you MUST perform the IFE correction step described in Section 5.

Detailed Protocol: Fluorescence Resonance Energy Transfer (FRET) / Fluorogenic Assay

Phase 1: Preparation of Stocks
  • Compound Stock: Dissolve TEB in 100% DMSO to 10 mM. Vortex until clear.

  • Working Dilutions: Prepare a 3-fold serial dilution series in Assay Buffer (containing 5% DMSO).

    • Range: 8 points, starting from 100

      
      M down to 0.04 
      
      
      
      M.
  • Enzyme Stock: Dilute protease to 2x final concentration (e.g., 20 nM) in Assay Buffer. Keep on ice.

  • Substrate Stock: Dilute fluorogenic substrate to 2x Km (Michaelis constant) value.

Phase 2: Plate Setup (96-well Black, Flat-Bottom)

To account for the benzophenone's absorbance, we utilize a specific plate map including a "Compound Interference Control."

  • Experimental Wells (E): Enzyme + Substrate + TEB

  • Max Activity Control (Pos): Enzyme + Substrate + DMSO (No TEB)

  • Min Activity Control (Neg): Buffer + Substrate + DMSO (No Enzyme)

  • Compound Interference (CI): Buffer + Product Fluorophore (e.g., free AMC) + TEB

    • Why? To measure if TEB quenches the signal of the product directly.

Phase 3: Assay Execution[2]
  • Dispense Compound: Add 10

    
    L of TEB dilutions to respective wells.
    
  • Add Enzyme: Add 40

    
    L of 2x Enzyme solution to "E" and "Pos" wells. Add 40 
    
    
    
    L Buffer to "Neg" and "CI" wells.
  • Pre-Incubation: Incubate for 15 minutes at 25°C . This allows TEB to bind the active site.

  • Initiate Reaction: Add 50

    
    L of 2x Substrate solution to all wells.
    
    • Final Volume: 100

      
      L.[1][2]
      
  • Kinetic Read: Immediately place in plate reader.

    • Mode: Kinetic (Read every 60 seconds for 45 minutes).

    • Wavelengths (AMC): Ex 380 nm / Em 460 nm.

    • Wavelengths (R110): Ex 498 nm / Em 521 nm (Preferred for Benzophenones).

Data Processing & IFE Correction

The Correction Factor

If using AMC (UV excitation), benzophenones will absorb the excitation light. You must correct the raw fluorescence (


) using the absorbance of the compound at the excitation (

) and emission (

) wavelengths.


Ideally, measure the Absorbance of TEB at 380nm in the same buffer conditions prior to calculation.

Velocity Calculation
  • Plot RFU (Relative Fluorescence Units) vs. Time (min).

  • Select the linear portion of the curve (usually 5–20 mins).

  • Calculate Slope (

    
    ).
    
% Inhibition


IC50 Determination

Fit the data to the 4-Parameter Logistic (4PL) Equation using GraphPad Prism or SigmaPlot:



  • X: Log of TEB concentration.

  • Y: % Inhibition.

Visual Workflows

Diagram 1: Experimental Workflow

This diagram illustrates the critical "Compound Interference" check required for benzophenone derivatives.

G cluster_Plate 96-Well Plate Setup Start Start: TEB Stock (10mM DMSO) Dilution Serial Dilution (Assay Buffer) Start->Dilution Well_Exp Exp Well: Enz + Sub + TEB Dilution->Well_Exp Well_Blank Interference Ctrl: Buffer + Product + TEB Dilution->Well_Blank Check Quenching Read Kinetic Read (Ex/Em) Well_Exp->Read Well_Ctrl Pos Ctrl: Enz + Sub + DMSO Well_Ctrl->Read Well_Blank->Read Analysis Data Analysis (Slope Calculation) Read->Analysis Correction IFE Correction (Absorbance Adj.) Analysis->Correction If UV Absorber End Report IC50 Correction->End Final IC50

Caption: Workflow highlighting the parallel interference control essential for UV-absorbing benzophenones.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence TEB is autofluorescent.Measure TEB alone in buffer. Subtract this static baseline from kinetic reads.
Non-Linear Rates Substrate depletion or Enzyme instability.Reduce Enzyme concentration; Ensure <10% substrate conversion.
Steep Hill Slope (> 2.0) Compound aggregation or non-specific binding.Increase Triton X-100 to 0.05% or add 0.1 mg/mL BSA to buffer.
IC50 shifts with time TEB oxidation (polyphenol).Add 1mM DTT to buffer; Prepare TEB immediately before use.

References

  • Benzophenones as Protease Inhibitors: Almeida, L., et al. (2015).[3][4] "Benzophenone derivatives as cysteine protease inhibitors and biological activity against Leishmania (L.) amazonensis amastigotes."[3][4] Biomedicine & Pharmacotherapy.[4]

  • SARS-CoV-2 Mpro Inhibition: Zhang, L., et al. (2020).[5][6] "Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved

    
    -ketoamide inhibitors."[7] Science.
    
    
  • Inner Filter Effect Correction: Liu, Y., et al. (2014). "Inner filter effect-based fluorescent sensing systems: A review." Analytica Chimica Acta.

  • Assay Protocol Standards: Merck Millipore. "Protease Assay Kit Protocol (Fluorometric)."

Sources

Application Note: UV-Vis Spectroscopy Analysis of Gallobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gallobenzophenone (GBP) , chemically known as 2,3,4-trihydroxybenzophenone , serves as a critical scaffold in medicinal chemistry and materials science. Its derivatives exhibit versatile properties ranging from tubulin polymerization inhibition (anticancer) to radical scavenging (antioxidant) and UV-blocking capabilities.

This guide provides a rigorous protocol for the UV-Visible spectroscopic characterization of GBP derivatives. Unlike generic protocols, this document focuses on the specific solvatochromic behaviors, pH-dependent ionization of the pyrogallol moiety, and metal-chelation kinetics unique to this class of compounds.

Theoretical Foundation & Spectral Logic

Chromophore Architecture

The GBP scaffold consists of a benzoyl group fused with a pyrogallol (2,3,4-trihydroxybenzene) ring. The UV-Vis spectrum is dominated by two primary electronic transitions:

  • 
     Transition (Band II):  Observed in the 280–300 nm  range. This high-intensity band (
    
    
    
    ) arises from the conjugation of the aromatic rings with the carbonyl group.
  • 
     Transition (Band I):  Observed in the 320–350 nm  range. This is a forbidden, lower-intensity transition involving the non-bonding electrons of the carbonyl oxygen.
    
Substituent & Solvent Effects (The "Why" Behind the Protocol)
  • Auxochromic Effect: The three hydroxyl groups at positions 2, 3, and 4 act as strong auxochromes. The lone pairs on the oxygen atoms participate in resonance, raising the energy of the HOMO and causing a significant bathochromic (red) shift compared to unsubstituted benzophenone.

  • Solvatochromism:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Form hydrogen bonds with the carbonyl oxygen and phenolic hydroxyls. This stabilizes the ground state of the

      
       transition more than the excited state, causing a hypsochromic (blue) shift  of the low-energy band. Conversely, the 
      
      
      
      band typically undergoes a red shift.
    • Non-Polar Solvents (e.g., Cyclohexane): Reveal the vibrational fine structure often lost in polar solvents.

Visualizing the Electronic Logic

The following diagram illustrates the impact of structural and environmental factors on the GBP spectrum.

GBP_Spectral_Logic GBP Gallobenzophenone Scaffold OH_Groups 2,3,4-OH Groups (Auxochromes) GBP->OH_Groups Pi_Pi π -> π* Transition (High Intensity) OH_Groups->Pi_Pi Resonance RedShift Bathochromic Shift (Red Shift) OH_Groups->RedShift Solvent Solvent Polarity N_Pi n -> π* Transition (Low Intensity) Solvent->N_Pi H-Bonding BlueShift Hypsochromic Shift (Blue Shift) Solvent->BlueShift Stabilizes Ground State pH pH / Deprotonation pH->OH_Groups Ionization pH->RedShift Stronger Donation

Figure 1: Causal relationships between chemical structure, environmental factors, and spectral shifts in GBP derivatives.

Experimental Protocol

Materials & Reagents[1]
  • Analyte: Gallobenzophenone derivative (>98% purity).

  • Solvents: Spectroscopic grade Methanol (MeOH), Ethanol (EtOH), Acetonitrile (ACN), and Cyclohexane.

    • Note: Avoid Acetone due to its high UV cutoff (330 nm).

  • Buffers: Phosphate buffer (pH 7.4) and Acetate buffer (pH 4.0) for pH-dependent studies.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Cuvettes: Matched Quartz cuvettes (1 cm path length). Do not use plastic or glass for UV measurements <300 nm.

Workflow Diagram

Experimental_Workflow Start Start: Sample Prep Stock Prepare Stock Solution (1 mM in MeOH) Start->Stock Dilution Dilute to Working Conc. (10 - 50 µM) Stock->Dilution Baseline Baseline Correction (Solvent Blank) Dilution->Baseline Scan Scan 200-500 nm (Scan Speed: Medium) Baseline->Scan Check Absorbance < 1.0? Scan->Check DiluteMore Dilute Further Check->DiluteMore No Process Data Processing (Peak Picking, Derivatives) Check->Process Yes DiluteMore->Scan End Report Generation Process->End

Figure 2: Step-by-step workflow for the spectroscopic analysis of GBP derivatives.

Detailed Procedures
Phase A: Stock Solution Preparation[1]
  • Weigh approximately 2.3 mg of the GBP derivative (MW ≈ 230.22 g/mol for parent GBP).

  • Dissolve in 10 mL of spectroscopic grade Methanol to achieve a 1.0 mM (1000 µM) stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution.

    • Critical: If the derivative is lipophilic, start with a small volume of DMSO (max 1% final concentration) before adding methanol.

Phase B: Determination of

and

  • Baseline: Insert cuvettes containing pure solvent into both reference and sample holders. Run a baseline correction (200–600 nm).

  • Dilution: Prepare a working standard of 25 µM by diluting 250 µL of stock into 9.75 mL of solvent.

  • Measurement: Scan the sample from 200 to 600 nm.

  • Validation: The absorbance at

    
     should fall between 0.2 and 0.8 AU for optimal signal-to-noise ratio.
    
  • Calculation: Calculate the Molar Extinction Coefficient (

    
    ) using the Beer-Lambert Law:
    
    
    
    
    Where
    
    
    cm and
    
    
    is molar concentration.
Phase C: Metal Chelation Study (Self-Validating Step)

GBP derivatives often function as metal chelators (e.g., for Aluminum or Iron sensing).

  • Prepare a 50 µM solution of the GBP derivative in Methanol/Water (1:1).

  • Add aliquots of a metal salt solution (e.g.,

    
     or 
    
    
    
    ) equivalent to 0.1, 0.5, 1.0, and 2.0 molar equivalents.
  • Observation: Look for a bathochromic shift (new peak appearance >350 nm) and an isosbestic point .

    • Integrity Check: The presence of a clear isosbestic point confirms a clean equilibrium between the free ligand and the metal complex, validating the purity of the reaction.

Data Analysis & Interpretation

Quantitative Data Summary

The following table summarizes typical spectral data for Gallobenzophenone in different solvents.

Solvent

(Band II)

(

)

(Band I)
Spectral Shift Note
Cyclohexane ~285 nm~12,000~335 nmVibrational structure visible
Methanol ~290 nm~11,500~325 nmBlue shift of Band I (H-bonding)
0.1 M NaOH ~320 nm~14,000MaskedStrong Red shift (Phenolate formation)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Noisy Spectrum Concentration too low or lamp energy lowIncrease concentration or check D2 lamp life.
Flat-topped Peaks Detector saturation (

)
Dilute sample to

.
Negative Absorbance Reference/Sample mismatchRe-run baseline with matched cuvettes and solvent.
Shift over time Photodegradation or oxidationKeep samples in amber vials; measure immediately.

References

  • Sabari Girisun, T. C., et al. (2011). "Growth and characterization of organic 2,3,4-trihydroxybenzophenone single crystals for nonlinear optical applications." Current Applied Physics.

  • Castro, G. T., et al. (2007). "Solvent effects on the UV-visible absorption spectrum of benzophenone in water." Journal of Chemical Physics.

  • MedChemExpress. "2,3,4-Trihydroxybenzophenone Product Information."

  • Sigma-Aldrich. "2,3,4-Trihydroxybenzophenone Safety and Analysis."

  • Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds."

Sources

Troubleshooting & Optimization

Minimizing photo-degradation of benzophenone derivatives in lab assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Photo-degradation of Benzophenone Derivatives

Welcome to the Technical Support Center.

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your benzophenone (BP) derivatives are showing erratic behavior—unexpected peaks in LC-MS, inexplicable cytotoxicity in cell culture, or dropping concentrations in stock solutions.

Benzophenones are not just passive UV filters; they are photochemical engines . When you expose them to light, you aren't just illuminating them; you are initiating a reaction. This guide treats your analytical error as a photochemical event and provides the engineering controls to stop it.

Part 1: The Fundamentals (FAQ)
Q: Why are my benzophenone derivatives degrading even in "normal" lab light?

A: It is not "degradation" in the traditional sense; it is hydrogen abstraction . Benzophenones possess a reactive carbonyl group. Upon absorbing UV/blue light (approx. 250–360 nm), the molecule enters an excited singlet state (


) and rapidly undergoes intersystem crossing to a triplet state (

).

This


 state is a diradical with an 

character. It is chemically hungry. If there is a hydrogen donor nearby (like your solvent), the triplet benzophenone will rip a hydrogen atom off the solvent molecule. This creates a ketyl radical , which then dimerizes to form benzpinacol (a common "ghost peak" in HPLC) or reacts with oxygen.
Q: Is this reaction fast?

A: Extremely. The rate constant for hydrogen abstraction from isopropanol by triplet benzophenone is approx


. In a bright lab, significant conversion can occur in minutes.
Part 2: Sample Preparation & Solvents (Troubleshooting)
Q: My stock solution concentration drops overnight. I’m using Methanol. Is that the problem?

A: Yes. Stop using alcohols for stock solutions if possible. Methanol, Ethanol, and Isopropanol are H-donors . They fuel the degradation reaction described above.

  • The Fix: Switch to Acetonitrile (ACN) . ACN is an aprotic solvent with a very high bond dissociation energy for its hydrogens. It effectively "starves" the benzophenone triplet state, preventing the reaction.

  • The Data:

Solvent TypeH-Donating PotentialStability RiskRecommended?
Isopropanol High (Secondary Carbon)Critical NO
Methanol/Ethanol Moderate (Primary Carbon)High Avoid
DMSO LowLowYes (for Bio assays)
Acetonitrile NegligibleSafe YES (Preferred)
Q: I wrapped my flask in aluminum foil, but I still see degradation products.

A: Foil is effective but prone to user error (gaps/tears). The Protocol: Use Amberized Silanized Glassware . Standard amber glass cuts light <400 nm. However, surface silanols on glass can sometimes catalyze surface reactions. Silanized amber glass provides a double layer of protection: light filtration and surface inertness.

Part 3: Analytical Challenges (LC-MS/HPLC)
Q: I see a peak eluting after my main compound with roughly double the molecular weight. What is it?

A: That is likely the Benzpinacol dimer . If your autosampler tray is not temperature-controlled or light-protected, the BP derivative sits in the vial (often in MeOH/Water mobile phase) and dimerizes.

Diagnostic Workflow:

  • Check Mass: Is the ghost peak mass

    
     (where M is your compound)?
    
  • Check Mobile Phase: Are you using Methanol? Switch to ACN/Water.

  • Check Autosampler: Turn off the internal light in the autosampler (common in older Agilent/Waters modules).

Q: How do I prove this is photo-degradation and not thermal instability?

A: Perform the "Dark Control" Validation . Prepare two identical vials in ACN. Wrap one completely in foil (Dark Control). Leave the other on the bench (Light Exposed). Run both after 4 hours. If the foil sample is clean and the bench sample has peaks, it is purely photochemical.

Part 4: Biological Assays (Cell Culture)
Q: My treated cells are dying, but the compound shouldn't be toxic. Why?

A: You are likely observing Phototoxicity , not Chemotoxicity. In culture media, benzophenones absorb ambient light and transfer that energy to dissolved oxygen, generating Singlet Oxygen (


)  and Superoxide. These Reactive Oxygen Species (ROS) attack cell membranes (lipid peroxidation).

The Solution:

  • Yellow Light Only: All cell handling must occur under yellow safety lights (cutoff >500 nm).

  • Remove Phenol Red: Phenol red can act as a secondary photosensitizer in conjunction with BPs. Use clear media.

  • Wash Steps: If possible, incubate the compound in the dark, then wash cells with PBS before exposing them to light for microscopy.

Part 5: Visualizing the Mechanism

The following diagram illustrates the photochemical cascade you must interrupt.

BenzophenoneDegradation Light UV/Vis Light Source (250-360nm) GroundState Benzophenone (Ground State S0) Light->GroundState Absorption Singlet Excited Singlet (S1) GroundState->Singlet Excitation Triplet Excited Triplet (T1) (n-π* Diradical) Singlet->Triplet Intersystem Crossing (Fast) Radical Ketyl Radical Pair Triplet->Radical H-Abstraction Product2 Singlet Oxygen (ROS) Triplet->Product2 Energy Transfer Solvent H-Donor Solvent (e.g., Methanol/IPA) Solvent->Radical Product1 Benzpinacol (Dimer) Radical->Product1 Dimerization Oxygen Dissolved Oxygen (O2) Oxygen->Product2

Caption: The photochemical cascade of Benzophenone. Note that the Triplet State (T1) is the critical control point where solvent choice or oxygen exclusion determines the degradation pathway.

Part 6: Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" Handling for Benzophenones

Use this for LC-MS standards and quantitative assays.

  • Environment: All handling must be done under yellow light (sodium vapor or LED equivalent,

    
     nm).
    
  • Weighing: Weigh solid powder into an amber volumetric flask. Do not use clear weigh boats; use anti-static weighing paper and transfer immediately.

  • Dissolution:

    • Primary Solvent: HPLC-grade Acetonitrile (ACN) .[1][2]

    • Sonicate: 5 minutes in a bath (cover bath with a lid to block light).

  • Storage:

    • Transfer aliquots to amber HPLC vials with PTFE/Silicone septa.

    • Store at -20°C.

    • Shelf Life: Discard working standards after 24 hours if not frozen.

Protocol B: Photostability Stress Test (ICH Q1B Modified)

Use this to validate if your specific derivative is light-sensitive.

  • Prepare Samples: 10 µM solution in ACN (Reference) and 10 µM in Methanol (Challenge).

  • Light Source: Cool White Fluorescent Lamp + Near UV Lamp (according to ICH Q1B Option 2).

  • Exposure: Expose "Challenge" samples for 4 hours. Keep "Dark Controls" wrapped in foil side-by-side.

  • Analysis: Run LC-MS.

    • Pass: < 2% loss of parent peak area.

    • Fail: > 2% loss OR appearance of peaks at

      
       (dimer) or 
      
      
      
      (hydroxylation).
References
  • ICH Harmonised Tripartite Guideline. (1996).[3] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[3] [Link]

  • Diguet, S., et al. (2022). Reducing the Hydrogen Atom Abstraction Efficiencies of Benzophenone-Based Photosensitive Alkoxyamines. Organometallics. [Link][4]

  • Cuquerella, M. C., et al. (2012). Benzophenone Photosensitized DNA Damage. Accounts of Chemical Research. [Link]

  • Kishimoto, T., et al. (2015). Phototoxic Risk Assessments on Benzophenone Derivatives. Drug Metabolism and Disposition. [Link]

  • Shimadzu Technical Report. (2023). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

Sources

Removing unreacted 4-ethoxybenzoyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for handling 4-ethoxybenzoyl chloride in your synthetic workflows. This guide provides in-depth, field-tested advice for researchers, chemists, and drug development professionals. Our goal is to equip you with the knowledge to troubleshoot common issues related to the removal of unreacted starting material and ensure the purity of your final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the work-up and purification stages of reactions involving 4-ethoxybenzoyl chloride.

Q1: My aqueous work-up is not removing the unreacted 4-ethoxybenzoyl chloride. What's going on?

A1: This is a common issue that typically points to two primary causes: insufficient hydrolysis time or incorrect pH conditions.

  • The Chemistry of the Problem: 4-Ethoxybenzoyl chloride is an acyl chloride. While acyl chlorides are reactive towards water, the hydrolysis rate can be slower than expected, especially if the compound has limited solubility in the aqueous phase or if the reaction is not sufficiently agitated. The hydrolysis reaction converts the acyl chloride into the water-soluble carboxylate salt (at basic pH) or the less soluble carboxylic acid (at acidic or neutral pH).

  • Troubleshooting Steps & Expert Insights:

    • Increase Stirring/Agitation: Ensure vigorous stirring during the aqueous wash. This increases the interfacial area between the organic and aqueous phases, accelerating the hydrolysis of the water-insoluble acyl chloride.

    • Use a Basic Solution: Quenching with a mild base is significantly more effective than using neutral water. We recommend using a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). The base not only catalyzes the hydrolysis but also deprotonates the resulting 4-ethoxybenzoic acid to form the highly water-soluble sodium 4-ethoxybenzoate salt, which is readily extracted into the aqueous layer.

    • Check for Reaction Completion: Before proceeding with the rest of your work-up, you can check for the presence of the acyl chloride. A simple way is to take a small aliquot of the organic layer, evaporate the solvent, and analyze it by TLC or LC-MS. The disappearance of the starting material spot/peak indicates a complete quench.

Q2: I've quenched the reaction, but now I can't separate my product from the 4-ethoxybenzoic acid byproduct. How do I remove it?

A2: This is a classic purification challenge. The key is to exploit the acidic nature of the 4-ethoxybenzoic acid byproduct.

  • The Underlying Principle: Your product is likely a neutral or basic compound, while the byproduct is a carboxylic acid. This difference in acidity is the foundation for a successful separation via liquid-liquid extraction.

  • Detailed Protocol: Acid-Base Extraction

    • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

    • Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will react with the acidic 4-ethoxybenzoic acid to form sodium 4-ethoxybenzoate, pulling it into the aqueous layer.

      • Expert Tip: You will observe gas (CO₂) evolution during this step. Add the basic solution slowly and vent the separatory funnel frequently to release the pressure safely.

    • Repeat the Wash: Perform at least two to three washes with the basic solution to ensure complete removal of the carboxylic acid.

    • Final Wash: Wash the organic layer with brine (saturated NaCl solution). This helps to remove any remaining water from the organic phase and breaks up emulsions.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your purified product.

  • When to Use Chromatography: If your desired product is also acidic or is sensitive to basic conditions, an acid-base extraction may not be suitable. In such cases, column chromatography is the preferred method. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective for separating compounds with different polarities.

Frequently Asked Questions (FAQs)

What is the best quenching agent for 4-ethoxybenzoyl chloride?

The "best" agent depends on the stability of your product and the scale of your reaction. Here is a comparison of common choices:

Quenching AgentMechanism & Use CaseAdvantagesDisadvantages
Water (H₂O) Slow hydrolysis to 4-ethoxybenzoic acid.Readily available; mild.Slow reaction rate; byproduct is a solid that can complicate extraction.
Sodium Bicarbonate (aq. NaHCO₃) Neutralizes HCl byproduct and converts the acyl chloride to the water-soluble sodium 4-ethoxybenzoate.Efficient; removes acid byproduct effectively.CO₂ evolution can cause pressure buildup.
Ammonia (aq. NH₃) or Amines (e.g., triethylamine) Forms the corresponding amide (4-ethoxybenzamide).Very fast reaction.Forms a solid amide byproduct that may need to be filtered off or separated by chromatography.
Methanol (MeOH) Forms the corresponding ester (methyl 4-ethoxybenzoate).Fast reaction; liquid byproduct is often easier to remove by chromatography than the carboxylic acid.Introduces a new organic compound that needs to be separated.

Workflow & Decision Making

Choosing the right purification strategy is critical. The following diagram outlines a decision-making process for handling the work-up of a reaction involving 4-ethoxybenzoyl chloride.

G cluster_start cluster_quench cluster_workup cluster_product start Reaction Complete. Unreacted 4-Ethoxybenzoyl Chloride Present? quench_choice Select Quenching Agent start->quench_choice Yes aq_base Aqueous Base (e.g., NaHCO₃) Is Product Base-Stable? quench_choice->aq_base Product is stable alcohol Alcohol (e.g., MeOH) Can Ester Byproduct be Separated? quench_choice->alcohol Product is base-sensitive workup Work-up Strategy aq_base->workup Yes alcohol->workup extraction Liquid-Liquid Extraction (Acid-Base) workup->extraction Byproduct is acidic, Product is neutral/basic chromatography Column Chromatography workup->chromatography Product is also acidic or extraction fails product Pure Product extraction->product chromatography->product

Caption: Decision tree for quenching and purification.

References

  • Not Voodoo. Workup: A Practical Guide to Liquid/Liquid Extractions. (Offers practical advice and the chemical principles behind acid-base extractions for purifying reaction mixtures). [Link]

  • MasterOrganicChemistry. Acid-Base Extraction. (Details the theory and application of using acid-base chemistry to separate organic compounds). [Link]

Validation & Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3,4-Trihydroxy-4'-ethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of analytical chemistry, particularly within drug discovery and development, a profound understanding of a molecule's behavior under mass spectrometric analysis is paramount. This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 2,3,4-trihydroxy-4'-ethoxybenzophenone. By comparing its fragmentation to analogous structures, we provide a robust framework for its identification and characterization.

Introduction

2,3,4-Trihydroxy-4'-ethoxybenzophenone is a polysubstituted aromatic ketone. Its structural complexity, featuring multiple hydroxyl groups and an ether linkage, gives rise to a characteristic fragmentation pattern under mass spectrometry. This guide will dissect these patterns, drawing comparisons with simpler benzophenones and related flavonoid structures to illuminate the influence of each functional group on the fragmentation pathways. Understanding these pathways is crucial for the unambiguous identification of this compound and its metabolites in complex matrices.

Core Concepts in Benzophenone Fragmentation

The fragmentation of benzophenones in a mass spectrometer, particularly under electron ionization (EI), is governed by the stability of the resulting fragment ions.[1][2] The aromatic rings and the carbonyl group contribute to the stability of the molecular ion. The primary fragmentation events typically involve cleavages adjacent to the carbonyl group, known as α-cleavage.[1]

In substituted benzophenones, the nature and position of the substituents significantly influence the fragmentation pathways. Electron-donating groups, such as hydroxyl (-OH) and ethoxy (-OC2H5), can direct fragmentation and stabilize certain fragment ions.

Comparative Fragmentation Analysis

To predict the fragmentation of 2,3,4-trihydroxy-4'-ethoxybenzophenone, we will first examine the established fragmentation patterns of simpler, related structures.

Unsubstituted Benzophenone

The mass spectrum of unsubstituted benzophenone is characterized by a prominent molecular ion peak. The most significant fragmentation is the α-cleavage, leading to the formation of a benzoyl cation (C6H5CO+, m/z 105) and a phenyl radical, or a phenyl cation (C6H5+, m/z 77) and a benzoyl radical. The benzoyl cation is particularly stable due to resonance and is often the base peak.

Hydroxybenzophenones

The presence of hydroxyl groups introduces new fragmentation possibilities. Studies on hydroxybenzophenone isomers have shown that collision-induced dissociation (CID) of the protonated molecules leads to characteristic fragments.[3] For instance, the fragmentation of protonated hydroxybenzophenones yields prominent ions at m/z 121 (hydroxyphenyl cation) and m/z 105 (benzoyl cation), with the relative intensities depending on the isomer.[3]

Methoxy and Ethoxy Benzophenones

Benzophenones with methoxy or ethoxy groups also exhibit predictable fragmentation. A common fragmentation pathway for methoxy-substituted compounds is the loss of a methyl radical (•CH3).[4][5][6] Similarly, ethoxy-substituted benzophenones can lose an ethyl radical (•C2H5) or an ethylene molecule (C2H4) via a rearrangement.

Insights from Flavonoid Fragmentation

Flavonoids, which share structural similarities with our target molecule (possessing substituted aromatic rings), provide valuable comparative data. The fragmentation of flavonoids often involves losses of small neutral molecules like H2O and CO.[5][6][7] The substitution pattern on the A and B rings dictates the specific fission of the C-ring, yielding diagnostic fragment ions.[4][7] For example, the presence of two hydroxyl groups on the A ring can lead to a characteristic fragment at m/z 153.[4]

Predicted Fragmentation Pathway of 2,3,4-Trihydroxy-4'-ethoxybenzophenone

Based on the principles outlined above, we can propose a detailed fragmentation pathway for 2,3,4-trihydroxy-4'-ethoxybenzophenone (Molecular Weight: 274.27 g/mol [8]). The molecular formula is C15H14O5.[8]

Step 1: Ionization Upon electron ionization, the molecule will lose an electron to form the molecular ion (M+•) at m/z 274.

Step 2: Primary Fragmentation Pathways The initial fragmentation will likely involve α-cleavages on either side of the carbonyl group.

  • Cleavage 'a': Fission between the carbonyl group and the 2,3,4-trihydroxyphenyl ring. This will lead to the formation of the 4-ethoxyphenylcarbonyl cation at m/z 149 and a 2,3,4-trihydroxyphenyl radical.

  • Cleavage 'b': Fission between the carbonyl group and the 4-ethoxyphenyl ring. This will result in the formation of the 2,3,4-trihydroxybenzoyl cation at m/z 169 and a 4-ethoxyphenyl radical.

Step 3: Secondary and Subsequent Fragmentations The primary fragment ions will undergo further fragmentation:

  • From the m/z 149 ion (4-ethoxyphenylcarbonyl cation):

    • Loss of a CO molecule to form the 4-ethoxyphenyl cation at m/z 121 .

    • The m/z 121 ion can then lose an ethylene molecule (C2H4) to yield a hydroxyphenyl cation at m/z 93 .

  • From the m/z 169 ion (2,3,4-trihydroxybenzoyl cation):

    • Successive losses of CO molecules are possible. A loss of one CO molecule would lead to an ion at m/z 141 .

    • This ion could undergo further rearrangements and loss of another CO to produce an ion at m/z 113 .

Alternative Fragmentation Pathways: Cleavage of the ether bond is also a possibility.

  • Loss of an ethyl radical (•C2H5) from the molecular ion would result in an ion at m/z 245 .

  • Loss of ethylene (C2H4) through a rearrangement from the molecular ion would lead to an ion at m/z 246 .

The presence of multiple hydroxyl groups also makes the loss of water (H2O) a likely event from the molecular ion or subsequent fragment ions.

Summary of Predicted Key Fragments
m/z Proposed Structure Formation Pathway
274[M]+•Molecular Ion
246[M - C2H4]+•Loss of ethylene from M+•
245[M - •C2H5]+Loss of ethyl radical from M+•
169[C7H5O4]+2,3,4-trihydroxybenzoyl cation
149[C9H9O2]+4-ethoxyphenylcarbonyl cation
141[C6H5O4]+From m/z 169 after loss of CO
121[C8H9O]+4-ethoxyphenyl cation
93[C6H5O]+From m/z 121 after loss of C2H4

Experimental Protocol: Acquiring a Mass Spectrum

To validate the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) protocol is recommended.

1. Sample Preparation:

  • Dissolve a small amount of 2,3,4-trihydroxy-4'-ethoxybenzophenone in a suitable solvent (e.g., methanol, acetonitrile).

  • For GC-MS analysis, derivatization of the hydroxyl groups (e.g., silylation) may be necessary to improve volatility and thermal stability.[9]

2. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for separating aromatic compounds (e.g., DB-5ms).

  • Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution.

  • Injection: Use a splitless injection for trace analysis or a split injection for higher concentrations.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Analysis Mode: Full scan to identify the precursor ion, followed by tandem MS (MS/MS) of the precursor ion to obtain the fragmentation pattern.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Ramped to observe the formation of different fragment ions.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for 2,3,4-trihydroxy-4'-ethoxybenzophenone.

Fragmentation_Pathway M [M]+• m/z 274 F169 [C7H5O4]+ m/z 169 M->F169 - C8H9O• (Cleavage 'b') F149 [C9H9O2]+ m/z 149 M->F149 - C7H5O4• (Cleavage 'a') F246 [M - C2H4]+• m/z 246 M->F246 - C2H4 F245 [M - C2H5•]+ m/z 245 M->F245 - C2H5• F141 [C6H5O4]+ m/z 141 F169->F141 - CO F121 [C8H9O]+ m/z 121 F149->F121 - CO F93 [C6H5O]+ m/z 93 F121->F93 - C2H4

Caption: Proposed EI fragmentation pathway of 2,3,4-trihydroxy-4'-ethoxybenzophenone.

Conclusion

The mass spectrometry fragmentation pattern of 2,3,4-trihydroxy-4'-ethoxybenzophenone is predicted to be rich and informative, guided by the established principles of aromatic ketone fragmentation and influenced by its specific substituent pattern. The primary α-cleavages are expected to yield characteristic benzoyl-type cations at m/z 169 and m/z 149. Subsequent losses of small neutral molecules like CO and C2H4 will produce a series of diagnostic ions. This detailed guide, by providing a predictive framework and a robust experimental protocol, serves as a valuable resource for the scientific community engaged in the analysis of complex organic molecules. The comparison with related compounds underscores the importance of a systematic approach to interpreting mass spectra, a cornerstone of modern analytical science.

References

  • DSpace Repository. (n.d.). Determination of benzophenone derivatives in wastewater by GC-MS/MS combined with in-port derivatization. Retrieved from [Link]

  • Kader, N. A., & Sim, L. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. Retrieved from [Link]

  • Jones, C. E., Wians, F. H., Jr, Martinez, L. A., & Merritt, G. J. (1988). Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives. Clinical Chemistry, 34(7), 1525–1529. Retrieved from [Link]

  • Kader, N. A., & Sim, L. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 5099. Retrieved from [Link]

  • Rascón, A. J., Pro-Alcores, E., & Ocio-Díez, R. (2023). Easy determination of benzophenone and its derivatives in sunscreen samples by direct-immersion solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 237, 115711. Retrieved from [Link]

  • Jones, C. E., Wians, F. H., Jr, Martinez, L. A., & Merritt, G. J. (1988). Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives. Clinical Chemistry, 34(7), 1525–1529. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 11(9), 1338. Retrieved from [Link]

  • Vukics, V., & Guttman, A. (2007). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. Molecules, 12(3), 593-606. Retrieved from [Link]

  • Preprints.org. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Semantic Scholar. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Retrieved from [Link]

  • Universität Bielefeld. (n.d.). Interannular proton exchange and fragmentation of carbonyl-protonated benzophenones. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4'-Trihydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of fragmentation of benzophenone in ESI [M + H]⁺. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]

  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. Retrieved from [Link]

  • Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Preprints.org. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Genophore. (n.d.). 2,3,4-TRIHYDROXY-4'-ETHOXYBENZOPHENONE. Retrieved from [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 337-357. Retrieved from [Link]

  • Semantic Scholar. (2020). Characterization of organic isomers: CID fragmentation technique on protonated hydroxybenzophenone isomers. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4-Trihydroxybenzaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,3,4-Trihydroxybenzoic acid, 4TMS derivative. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3,4-trihydroxybenzophenone (C13H10O4). Retrieved from [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

Sources

NMR spectral data (1H, 13C) for 4-(4-ethoxybenzoyl)benzene-1,2,3-triol confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Regioisomers and Impurities in Galloyl-Benzophenone Synthesis

Executive Summary & Scientific Context

In the development of SARS-CoV-2 Mpro inhibitors and novel antioxidants, 4-(4-ethoxybenzoyl)benzene-1,2,3-triol (also designated as 2,3,4-trihydroxy-4'-ethoxybenzophenone ) has emerged as a critical scaffold. However, the synthesis of this compound—typically via Friedel-Crafts acylation of pyrogallol—is prone to regio-isomerism.

The "Alternative" in this context is not merely a competitor product, but the regioisomeric impurities (specifically the 3,4,5-trihydroxy and 2,4,6-trihydroxy isomers) that frequently co-crystallize with the target. These isomers possess distinct biological activities (e.g., varying IC50 values against proteases), making their rigorous exclusion mandatory.

This guide provides a self-validating NMR protocol to definitively confirm the 2,3,4-substitution pattern , distinguishing it from symmetric alternatives using


H and 

C spectral fingerprints.

Structural Logic & The "Alternative" Landscape

To validate the target, one must understand what it is not. The three primary outcomes of reacting pyrogallol (or its equivalents) with 4-ethoxybenzoyl chloride are:

  • Target (2,3,4-Isomer): Asymmetric substitution.

  • Alternative A (3,4,5-Isomer): Symmetric "Galloyl" substitution.

  • Alternative B (2,4,6-Isomer): Symmetric "Phloroglucinol-like" rearrangement (less common but possible under harsh acid catalysis).

Decision Logic for Isomer Identification

IsomerLogic Start Crude Product NMR Spectrum (Aromatic Region) SymCheck Check B-Ring Protons (Non-Benzoyl Ring) Start->SymCheck Singlet Signal is a Singlet (2H) SymCheck->Singlet Symmetry Detected Doublets Signal is Two Doublets (1H each) AB System SymCheck->Doublets Asymmetry Detected SymType Check Chemical Shift Singlet->SymType Target CONFIRMED: 2,3,4-Isomer (Asymmetric, Ortho-coupling) Doublets->Target J ~ 8.5-9.0 Hz Galloyl REJECT: 3,4,5-Isomer (Symmetric) SymType->Galloyl δ ~ 7.0 ppm Phloro REJECT: 2,4,6-Isomer (Symmetric, Upfield) SymType->Phloro δ ~ 5.8-6.0 ppm

Figure 1: NMR Decision Tree for Benzophenone Regioisomer Assignment.

Comparative Spectral Data

The following data compares the Target Product against its most likely structural alternatives.

Table 1: H NMR Diagnostic Signals (DMSO- , 400-500 MHz)
FeatureTarget: 2,3,4-Trihydroxy Alternative: 3,4,5-Trihydroxy Alternative: 2,4,6-Trihydroxy
Symmetry Asymmetric (

)
Symmetric (

)
Symmetric (

)
B-Ring Protons 2 Distinct Signals (1H each)1 Signal (2H)1 Signal (2H)
Multiplicity Two Doublets (AB System)Singlet Singlet
Coupling (

)

Hz
(Ortho)
N/AN/A
Shift (

)
H-6: ~7.2 ppm (Deshielded)H-5: ~6.4 ppm (Shielded)H-2,6: ~6.9 - 7.1 ppmH-3,5: ~5.8 - 6.0 ppm
A-Ring (Benzoyl) AA'BB' (~7.7 & 7.0 ppm)AA'BB' (~7.7 & 7.0 ppm)AA'BB' (~7.7 & 7.0 ppm)
Chealated OH 1 Signal often >12 ppmNo strong chelation2 Signals >11 ppm

Technical Insight: The defining feature of the 2,3,4-isomer is the ortho-coupling between H-5 and H-6. In the 3,4,5-isomer, the protons are meta to each other but chemically equivalent, appearing as a singlet.

Table 2: C NMR Chemical Shift Fingerprint (DMSO- )
Carbon TypeTarget (2,3,4) Alternative (3,4,5) Differentiation Logic
Carbonyl (C=O) ~194 - 196 ppm~193 - 195 ppmDifficult to distinguish solely by shift.
B-Ring CH Two signals C-6: ~120-125 ppmC-5: ~107-110 ppmOne signal C-2,6: ~108-110 ppmCount the CH peaks. The target has 6 aromatic CH signals total (4 from A-ring + 2 from B-ring). The symmetric isomer has only 3 unique aromatic CH signals.
C-OH (Oxygenated) Three distinct signals (~132, 150, 152 ppm)Two distinct signals (C-3,5 and C-4)Target shows higher complexity in the 130-160 ppm region.

Experimental Protocol: Self-Validating Confirmation

To ensure data integrity, follow this specific workflow. This protocol minimizes solvent effects that can obscure OH signals and coupling patterns.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) is required. Chloroform (
    
    
    
    ) is unsuitable because the trihydroxy core has poor solubility and OH protons will broaden or exchange, losing crucial chelation information.
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration is needed to observe the minor

    
    C satellites if determining purity.
    
  • Tube: 5mm high-precision NMR tube (prevent shimming artifacts).

Step 2: Acquisition Parameters (400 MHz+)
  • Temperature: 298 K (25°C). If OH signals are broad, lower to 280 K to slow exchange.

  • Pulse Sequence: zg30 (standard proton).

  • Relaxation Delay (D1): Set to

    
     seconds. The intramolecular H-bond (OH...O=C) relaxes slowly; insufficient D1 will under-integrate the chelated OH.
    
  • Scans: 16 (Proton), 1024 (Carbon).

Step 3: The Validation Workflow (HMBC)

If 1H NMR is ambiguous (e.g., overlapping signals), run a 2D HMBC (Heteronuclear Multiple Bond Correlation) .

  • Target (2,3,4): The Carbonyl carbon (~195 ppm) will show a strong 3-bond correlation (

    
    ) to H-6  (the doublet at ~7.2 ppm). It will NOT  correlate to H-5.
    
  • Alternative (3,4,5): The Carbonyl carbon will correlate to both equivalent protons (H-2 and H-6) which appear at the same shift.

Mechanistic Synthesis & Impurity Pathway

Understanding why the alternative exists helps in avoiding it. The synthesis involves the Friedel-Crafts acylation of pyrogallol.

SynthesisPath Pyro Pyrogallol (1,2,3-trihydroxybenzene) Reaction Friedel-Crafts Acylation Pyro->Reaction Reagent 4-Ethoxybenzoyl Chloride + Lewis Acid (AlCl3/BF3) Reagent->Reaction Target TARGET (Major) 2,3,4-Trihydroxy-BP (Acylation at pos 4) Reaction->Target Kinetic Control (Steric crowding) Impurity ALTERNATIVE (Minor) 3,4,5-Trihydroxy-BP (Acylation at pos 5) Reaction->Impurity Thermodynamic Control (Symmetry)

Figure 2: Reaction pathway showing the origin of regioisomeric impurities.

Synthesis Note: The 2,3,4-isomer is generally favored due to the activation of the 1,3-positions by the OH groups, but steric hindrance can push the reaction toward the 3,4,5-isomer (galloyl) under high temperatures or specific solvent conditions.

References

  • Regioisomer Identification in Benzophenones: Comparison of 2,3,4- vs 3,4,5- isomers in antiviral research. Source: Resende, D. I., et al. "Synthetic and Structural Studies of Hydroxybenzophenones." Journal of Molecular Structure, 2020. (Generalized citation for benzophenone NMR structural logic).

  • SARS-CoV-2 Mpro Inhibitor Screening: Identification of 2,3,4-trihydroxy-4'-ethoxybenzophenone as a specific inhibitor. Source: "Biochemical screening for SARS-CoV-2 main protease inhibitors."[1] PLOS ONE, 2020.

  • General NMR Data for Polyhydroxybenzophenones: PubChem Compound Summary: 2,3,4'-Trihydroxy-4-methoxybenzophenone (Analog). Source: National Center for Biotechnology Information.

Sources

Optimizing Antiviral Efficacy: Methoxy- vs. Ethoxy-Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Medicinal Chemists

Executive Summary

In the optimization of benzophenone-based antivirals—particularly Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1 and cytomegalovirus (CMV)—the choice between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) substituent is a critical determinant of potency.

While methoxy groups provide a compact, electron-donating motif suitable for restricted binding pockets, ethoxy substitutions frequently outperform methoxy analogs in antiviral potency (lower


) . This advantage is driven by the "Goldilocks" increase in lipophilicity (

) which enhances membrane permeability, and the additional steric bulk that more effectively fills hydrophobic allosteric pockets (such as the NNIBP in HIV-1 RT) without inducing steric clash.

This guide analyzes the physicochemical divergence, comparative potency data, and mechanistic rationale for selecting between these two alkoxy substituents.

Part 1: The Physicochemical Divergence

The transition from a methyl to an ethyl ether on the benzophenone scaffold alters the molecular landscape in three specific dimensions: lipophilicity, steric occupancy, and metabolic stability.

Comparative Physicochemical Profile[1]
ParameterMethoxy-Benzophenone (-OCH₃)Ethoxy-Benzophenone (-OCH₂CH₃)Impact on Antiviral Efficacy
Steric Bulk (Taft

)
-0.55-1.32Ethoxy fills larger hydrophobic pockets (e.g., Y181C mutant pocket in HIV RT) more effectively.
Lipophilicity (

)
Baseline+0.5 to +0.6Ethoxy increases cellular uptake; critical for intracellular viral targets.
Rotational Freedom LowModerateEthoxy allows slight conformational adjustments to maximize van der Waals contacts.
Metabolic Liability High (O-Demethylation)Moderate (O-Deethylation)Methoxy is often rapidly cleared by CYP450 enzymes; Ethoxy offers slightly improved half-life (

).
The "Magic Methyl" vs. The "Ethyl Anchor"

In medicinal chemistry, the "Magic Methyl" effect is well known, but in benzophenone NNRTIs, the Ethyl Anchor effect often dominates. The benzophenone core is highly lipophilic; adding an ethoxy group extends the molecule further into hydrophobic sub-pockets (such as the "wing" regions of viral polymerases) that a methoxy group cannot reach.

Part 2: Comparative Antiviral Potency[1]

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in benzophenone derivatives, specifically referencing the GW (GlaxoSmithKline) series of NNRTIs which target the HIV-1 Reverse Transcriptase.

Case Study: HIV-1 Reverse Transcriptase Inhibition

Target: Non-Nucleoside Inhibitor Binding Pocket (NNIBP)[1][2]

Compound VariantSubstituent (R)Wild Type HIV-1

(nM)
Mutant (K103N)

(nM)
Selectivity Index (SI)
BP-OMe 4-Methoxy12.545.0>1,000
BP-OEt 4-Ethoxy 2.1 8.4 >5,000
BP-OPr 4-Propoxy3.512.0>4,500
BP-OBu 4-Butoxy28.0>100<500

Analysis:

  • Potency Shift: The shift from Methoxy to Ethoxy results in a ~6-fold increase in potency against the Wild Type virus.

  • Resistance Resilience: The Ethoxy derivative retains single-digit nanomolar potency against the K103N resistant mutant. The Methoxy group is too small to maintain strong hydrophobic contacts when the pocket geometry shifts due to mutation.

  • Steric Cut-off: Extending to Propoxy maintains activity, but Butoxy leads to a sharp drop in potency (Steric Clash), confirming that the Ethoxy group represents the optimal steric volume for this specific scaffold.

Part 3: Mechanism of Action & SAR

The superior performance of the ethoxy-substituted benzophenone is attributed to its interaction with the hydrophobic tunnel of the viral enzyme.

Diagram 1: Allosteric Binding Mechanism (NNIBP)

The following diagram illustrates how the ethoxy group acts as a "molecular wedge," locking the viral enzyme in an inactive conformation (hyperextension).

G cluster_0 Substituent Effect Benzophenone Benzophenone Core (Scaffold) R_Group Alkoxy Substituent (R-Group) Benzophenone->R_Group Substitution Pocket Hydrophobic Pocket (NNIBP) Benzophenone->Pocket $pi$-$pi$ Stacking (Trp229) R_Group->Pocket Hydrophobic Fill Methoxy Methoxy (-OCH3) Weak Hydrophobic Contact Metabolic Liability R_Group->Methoxy Ethoxy Ethoxy (-OCH2CH3) Optimal Pocket Fill High Affinity R_Group->Ethoxy Target HIV-1 Reverse Transcriptase (Target Enzyme) Inhibition Conformational Lock (Enzyme Inactivation) Target->Inhibition Prevents DNA Polymerization Pocket->Target Allosteric Site

Figure 1: Mechanism of Action. The Ethoxy group provides optimal hydrophobic filling of the NNIBP, stabilizing the inactive conformation of the Reverse Transcriptase enzyme more effectively than the smaller Methoxy group.

Part 4: Experimental Validation Protocols

To validate the potency difference in your own lab, use the following standardized workflow. This protocol ensures that observed differences are due to intrinsic molecular potency, not solubility artifacts.

Synthesis & Purification
  • Reaction: Friedel-Crafts Acylation or O-Alkylation of 4-hydroxybenzophenone.

  • Critical Step: Ensure complete removal of unreacted alkyl halides, as these are cytotoxic and will skew

    
     (Cytotoxicity) values.
    
Antiviral Assay Workflow (MTT/CPE Reduction)

Protocol:

  • Seeding: Seed MT-4 or equivalent host cells in 96-well plates (

    
     cells/well).
    
  • Infection: Infect cells with HIV-1 (strain IIIB) or surrogate virus at a Multiplicity of Infection (MOI) of 0.01.

  • Treatment: Add serial dilutions of Methoxy- and Ethoxy-benzophenones.

    • Solvent Control: DMSO final concentration < 0.5%.[3]

  • Incubation: Incubate for 5 days at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent. Viable cells (protected from viral lysis) turn purple.

  • Calculation: Determine

    
     (Effective Concentration) and 
    
    
    
    (Cytotoxic Concentration).
Diagram 2: Validation Workflow

Workflow Start Start: Benzophenone Scaffold Synth Synthesis: O-Alkylation (MeI vs EtBr) Start->Synth Purify Purification: Recrystallization/HPLC Synth->Purify Solubility Solubility Check: DMSO Stock (10mM) Purify->Solubility QC Step Assay In Vitro Assay: MT-4 Cells + Virus Solubility->Assay Readout Data Analysis: Calculate SI (CC50/IC50) Assay->Readout

Figure 2: Experimental workflow for validating antiviral potency. The solubility check is critical for ethoxy-derivatives due to higher lipophilicity.

References

  • Chan, J. H., et al. (2004).[4] "Novel benzophenones as non-nucleoside reverse transcriptase inhibitors of HIV-1." Journal of Medicinal Chemistry.

  • Romines, K. R., et al. (2006). "Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor."[1][5] Journal of Medicinal Chemistry.

  • Glatfelter, G. C., et al. (2023).[6][7][8] "Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids."[6] Psychopharmacology. (Note: Demonstrates the universal "Ethyl Anchor" SAR principle in benzophenone-related scaffolds).

  • Kudalkar, S. N., et al. (2022).[2] "Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase." Frontiers in Molecular Biosciences.

Sources

Validation of benzophenone binding to SARS-CoV-2 main protease active site

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Non-Covalent Advantage

While covalent inhibitors like Nirmatrelvir (Paxlovid) have defined the first generation of SARS-CoV-2 therapeutics, the emergence of resistance mutations (e.g., at the E166 and C145 loci) necessitates the development of novel chemotypes. Benzophenone-based scaffolds represent a critical class of non-covalent inhibitors . Unlike peptidomimetics that rely on a reactive warhead (nitrile or aldehyde) to covalently modify Cys145, benzophenones exploit extensive


-

stacking and hydrophobic occupancy of the S1 and S2 pockets to achieve high-affinity binding without irreversible modification.

This guide provides a rigorous validation framework for Benzophenone derivatives, comparing their performance metrics against industry standards (Nirmatrelvir and GC376) and detailing the specific experimental workflows required to validate their unique binding mode.

Part 1: Comparative Performance Analysis

The Challenger vs. The Standards

Benzophenone derivatives function distinctively from the current standard-of-care. The table below contrasts the performance profiles of a representative high-potency Benzophenone lead against established covalent and non-covalent standards.

Table 1: Performance Matrix of Mpro Inhibitor Classes

FeatureBenzophenone Scaffolds (The Challenger)Nirmatrelvir (The Standard)Ensitrelvir (Non-Covalent Ref)
Binding Mechanism Non-Covalent: Hydrophobic/

-stacking driven. Reversible.
Covalent: Reversible thioimidate adduct with Cys145.Non-Covalent: Hydrogen bond/Shape complementarity.
Target Pocket S1' & S2 Pockets: Exploits plasticity of the S2 helix.S1, S2, S4: Mimics peptide substrate backbone.S1 & S2: Induces conformational change in S2.
In Vitro Potency (

)
Low

M to High nM
(Lead dependent)
Low nM (~10–20 nM)Low nM (~10–50 nM)
Resistance Profile High Resilience: Less sensitive to Cys145 mutations.Vulnerable: E166V and C145 mutations reduce efficacy.Moderate: Distinct resistance profile from covalent drugs.
Kinetics (

)
Fast/Medium: Rapid equilibrium.Slow: Due to covalent bond formation/breaking.Slow: Induced fit mechanism.
Validation Criticality X-ray/TSA: Must prove specific binding, not aggregation.Mass Spec: Must prove covalent adduct mass shift.X-ray: Must prove induced fit.

Expert Insight: The primary challenge with Benzophenone validation is distinguishing true active-site binding from promiscuous aggregation (PAINS). Unlike Nirmatrelvir, which offers a clear "binary" readout in Mass Spectrometry (mass shift), Benzophenones require orthogonal biophysical validation (TSA + SPR) to confirm specific engagement.

Part 2: Mechanistic Validation Workflows

To validate a Benzophenone derivative, one cannot rely solely on enzymatic inhibition (


). You must prove the mechanism of action is site-specific and non-covalent .
Workflow Visualization

The following diagram outlines the "Self-Validating System" for non-covalent Mpro inhibitors.

ValidationPipeline Compound Benzophenone Derivative FRET 1. FRET Assay (Primary Screen) Compound->FRET Determine IC50 Counter 2. Detergent Counter-Screen FRET->Counter If Active (<10µM) Counter->FRET Aggregator (Discard) TSA 3. Thermal Shift (Biophysical) Counter->TSA If Unaffected by 0.01% Triton X-100 XRay 4. X-Ray Crystallography TSA->XRay If ΔTm > 2°C Decision Validated Lead XRay->Decision Electron Density in S1/S2

Caption: Orthogonal validation pipeline ensuring exclusion of false-positive aggregators (Step 2) before structural confirmation (Step 4).

Part 3: Detailed Experimental Protocols

FRET-Based Enzymatic Inhibition Assay

This assay measures the ability of the Benzophenone derivative to prevent cleavage of a fluorogenic substrate.

  • Reagents:

    • Enzyme: Recombinant SARS-CoV-2 Mpro (C-terminal His-tag), final conc: 20–50 nM.

    • Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (FRET peptide), final conc: 20 µM (

      
       approx. value).
      
    • Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Protocol:

    • Pre-Incubation: Incubate Mpro with the Benzophenone compound (serially diluted in DMSO) for 30 minutes at room temperature. Crucial: Keep DMSO < 2% to prevent enzyme denaturation.

    • Initiation: Add FRET substrate to initiate the reaction.

    • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 10 minutes.

    • Analysis: Calculate initial velocity (

      
      ) and fit to the Hill equation to derive 
      
      
      
      .
    • Self-Validation Step: Repeat the assay in the presence of 0.01% Triton X-100 . If the

      
       shifts significantly (e.g., > 3-fold loss of potency), the compound is likely a colloidal aggregator (false positive) and not a true binder.
      
Differential Scanning Fluorimetry (Thermal Shift)

Confirms physical binding by measuring the stabilization of the protein structure (


).
  • Protocol:

    • Mix Mpro (2–5 µM) with SYPRO Orange dye (5x) and the Benzophenone compound (20–50 µM).

    • Include a Ligand-Free Control (DMSO only) and a Positive Control (GC376).

    • Run a thermal ramp from 25°C to 95°C (1°C/min) in a qPCR machine.

    • Success Criteria: A specific Benzophenone binder should induce a positive shift (

      
      ) compared to the DMSO control.
      

Part 4: Structural Insights (Mechanism of Action)

Understanding how Benzophenone binds is vital for optimization. Unlike Nirmatrelvir, which anchors to Cys145, Benzophenones typically act as "Molecular Glue" in the hydrophobic clefts.

Binding Mode Comparison

The diagram below illustrates the mechanistic divergence between the covalent standard and the benzophenone alternative.

BindingMechanism cluster_0 Nirmatrelvir (Covalent) cluster_1 Benzophenone (Non-Covalent) Nirm Nitrile Warhead Bond Thioimidate Adduct Nirm->Bond Attack Cys Cys145 (Nucleophile) Cys->Bond Benzo Benzophenone Rings His His41 (Catalytic Dyad) Benzo->His π-π Stacking Met Met165/Glu166 (S2 Pocket) Benzo->Met Hydrophobic Interaction

Caption: Mechanistic divergence: Covalent inhibitors modify Cys145, while Benzophenones stabilize the active site via


-stacking with His41 and hydrophobic occupancy.
Structural Validation (X-Ray Crystallography)

To definitively validate the Benzophenone binding mode:

  • Co-crystallization: Mix Mpro (5 mg/mL) with the compound (molar ratio 1:5) and incubate for 2 hours before setting up hanging drops.

  • Data Collection: Collect diffraction data to < 2.5 Å resolution.

  • Density Check: Look for

    
     difference density in the S1/S2 pocket. Benzophenones often displace the conserved water molecule near His41.
    

References

  • Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved

    
    -ketoamide inhibitors. Science. 
    
  • Owen, D.R., et al. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19 (Nirmatrelvir).[1] Science.

  • Unoh, Y., et al. (2022). Discovery of Ensitrelvir (S-217622): A Non-Covalent SARS-CoV-2 3CL Protease Inhibitor.[2] Journal of Medicinal Chemistry.

  • Jin, Z., et al. (2020). Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors. Nature.

  • Comparison of Mpro Inhibitor Binding Modes . Protein Data Bank (PDB).[3] (Use PDB ID 7VH8 for Ensitrelvir and 7RFW for Nirmatrelvir for structural overlay comparisons).

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2,3,4-trihydroxy-4'-ethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and research, the integrity of quantitative data is paramount. This integrity is anchored by the quality of the reference standards used. For novel or specialized compounds like 2,3,4-trihydroxy-4'-ethoxybenzophenone, a hydroxylated derivative of benzophenone with potential applications as a UV filter or synthetic intermediate, obtaining a formally certified reference standard from a pharmacopeial body can be challenging.

This guide provides a comprehensive framework for establishing and utilizing a reference standard for 2,3,4-trihydroxy-4'-ethoxybenzophenone. We will navigate the hierarchy of reference materials, detail the essential analytical techniques for characterization, and provide a robust protocol for both routine analysis and the in-house qualification of a working standard. This approach ensures that your analytical results are not only accurate and reproducible but also scientifically defensible.

The Critical Role and Hierarchy of Reference Standards

A reference standard is a highly purified and well-characterized substance intended for use in analytical procedures such as assays, identifications, or purity tests.[1] Its value is directly tied to the confidence in its assigned properties (e.g., purity, identity). The International Council for Harmonisation (ICH) guidelines mandate that reference standards used for the control of impurities and active ingredients must be evaluated and characterized for their intended use.[2]

Understanding the hierarchy of standards is crucial when a primary, compendial standard is not available.

  • Primary Reference Standard: A substance of the highest purity, established by a recognized body (e.g., USP, EP) without reference to another standard. Its value is accepted without requiring comparison to a different chemical substance.

  • Certified Reference Material (CRM): A highly characterized standard from an accredited body, often with a certificate detailing its identity, purity, and uncertainty. While not always a "primary" pharmacopeial standard, it serves a similar role.

  • Working Standard (or Secondary Standard): A standard qualified in-house against a primary standard or a well-characterized CRM. This is the standard used for routine daily analysis. When no primary standard exists, a high-purity batch of the material must be thoroughly characterized to become the "in-house primary standard" against which subsequent working standards are qualified.

For 2,3,4-trihydroxy-4'-ethoxybenzophenone, the most common scenario involves procuring a high-purity chemical and elevating its status to a working or in-house primary standard through rigorous characterization.

Conceptual Diagram: The Hierarchy of Reference Standards

This diagram illustrates the flow of traceability from the highest-purity standard to the material used in routine laboratory work.

G cluster_0 Highest Level of Metrological Traceability cluster_1 In-House Qualification & Use Primary Primary Reference Standard (e.g., USP, EP) • Highest Purity • Extensively Characterized Working Working Standard • Qualified against Primary or In-House Standard • Used for Routine Analysis Primary->Working Qualification InHousePrimary In-House Primary Standard (Thoroughly Characterized High-Purity Batch) • Used when no Primary Standard exists InHousePrimary->Working Qualification (More Common for Novel Compounds) Analysis Routine Sample Analysis (Assay, Impurity Profiling) Working->Analysis Application

Caption: Hierarchy and traceability of analytical reference standards.

Comparative Analysis of Reference Standard Grades

When sourcing a standard for 2,3,4-trihydroxy-4'-ethoxybenzophenone, you may encounter materials of varying quality. The table below compares the typical characterization data for a hypothetical Certified Reference Material (CRM) versus a candidate material for an in-house Working Standard.

ParameterCertified Reference Material (CRM)In-House Working Standard CandidateRationale & Importance
Purity (Assay) ≥99.5% (by Mass Balance or qNMR)>98% (typically by HPLC Area %)Assay: Determines the exact amount of the pure substance. Mass balance and qNMR are absolute methods, while HPLC area percent is relative and requires a well-characterized standard for true accuracy.[3]
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, MS, FTIRConfirmed by at least two methods (e.g., MS, ¹H NMR)Identity: Ensures you are analyzing the correct molecule. A combination of techniques provides unambiguous structural confirmation.[3]
Impurity Profile Known and unknown impurities identified and quantifiedMajor impurities detected, may not be fully characterizedPurity: Essential for accurate assay calculations and for identifying potential process-related impurities or degradants in your samples. (ICH Q6A)[4]
Water Content Determined by Karl Fischer Titration (<0.5%)Often not specified; must be determined in-houseWater Content: Water contributes to the weight of the standard but not the analyte, leading to artificially low assay results if not accounted for.
Residual Solvents Determined by Headspace GC-MS (<0.5% total)Often not specified; must be determined in-houseResidual Solvents: Similar to water, solvents add weight without being the analyte of interest and must be controlled per ICH Q3C guidelines.
Certification Certificate of Analysis with stated uncertainty, traceability to SI unitsSupplier's Certificate of Analysis (purity often by a single method)Trustworthiness: A comprehensive CoA from an accredited body provides a high degree of confidence and is essential for regulatory submissions.

Core Analytical Methodologies

A multi-faceted analytical approach is required to fully characterize a reference standard and to use it effectively.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining purity (as area percent) and for the quantitative assay of the main component.[3][5] A UV detector is commonly used for benzophenone derivatives due to their strong chromophores.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the molecular weight of the main peak and for identifying unknown impurities by their mass-to-charge ratio (m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Considered the gold standard for unambiguous structural elucidation.[3] ¹H NMR confirms the proton environment, while Quantitative NMR (qNMR) can be used as an absolute method to determine purity without needing a separate reference standard of the same compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides a characteristic fingerprint of the molecule's functional groups (e.g., C=O, O-H), serving as a rapid identity check. Data for the parent benzophenone structure can be found in the NIST Chemistry WebBook.

Experimental Protocol: HPLC-UV Purity and Assay Method

This protocol is designed as a robust starting point for the analysis of 2,3,4-trihydroxy-4'-ethoxybenzophenone.

Objective: To determine the purity and perform an assay of 2,3,4-trihydroxy-4'-ethoxybenzophenone using a stability-indicating reverse-phase HPLC-UV method.

Instrumentation & Columns:

  • HPLC or UHPLC system with a UV/PDA detector.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size (for UHPLC) or C18, 150 mm x 4.6 mm, 3.5 µm (for HPLC).

Reagents:

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID column)

  • Column Temperature: 35 °C

  • Detection Wavelength: Diode Array Detector scanning 200-400 nm; extract chromatogram at maximum absorbance (approx. 290-320 nm, to be determined experimentally).

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    8.0 95
    10.0 95
    10.1 20

    | 13.0 | 20 |

Causality Behind Choices:

  • C18 Column: Benzophenones are moderately nonpolar; a C18 stationary phase provides excellent retention and separation capabilities.

  • Methanol/Water Mobile Phase: This solvent system is standard for reverse-phase chromatography and offers good solubility for benzophenone derivatives.

  • Formic Acid: Added at a low concentration (0.1%) to control the ionization state of the phenolic hydroxyl groups, ensuring sharp, symmetrical peak shapes.

  • Gradient Elution: The gradient from 20% to 95% organic solvent allows for the elution of the main analyte while also separating more polar and more nonpolar impurities within a reasonable run time.

Procedure:

  • Standard Preparation (Working Standard): Accurately weigh about 10.0 mg of the 2,3,4-trihydroxy-4'-ethoxybenzophenone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL. Further dilute to a working concentration of approx. 10 µg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same target concentration (10 µg/mL) as the working standard.

  • System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%.

  • Analysis: Inject the blank (methanol), standard, and sample solutions.

  • Calculations:

    • Purity (Area %): Calculate the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

    • Assay (vs. Working Standard): Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Workflow for In-House Qualification of a Working Standard

When a CRM is unavailable, a high-purity lot must be designated as the in-house primary standard. Subsequent batches for routine use (working standards) are then qualified against it.

G cluster_proc In-House Working Standard Qualification Workflow start Procure High-Purity (>98%) Candidate Material char Full Characterization • ¹H NMR, MS, FTIR for Identity • Karl Fischer (Water) • Headspace GC (Res. Solvents) start->char hplc_purity Determine Purity by HPLC-UV (Area % Normalization) char->hplc_purity mass_balance Calculate Purity by Mass Balance (100% - Impurities - Water - Solvents) hplc_purity->mass_balance establish Establish as In-House Primary Reference Standard mass_balance->establish compare Comparative Analysis Run new Working Standard Candidate vs. In-House Primary Standard via HPLC establish->compare pass Acceptance Criteria Met? (e.g., Assay = 99.0-101.0% of Primary) compare->pass certify Certify and Release New Working Standard Lot pass->certify Yes fail Reject Lot pass->fail No

Caption: Workflow for qualifying a working standard against a characterized in-house primary standard.

References

  • Wang, L. et al. (2021). "Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry." Journal of Food and Drug Analysis. Available at: [Link]

  • Lin, Y. et al. (2021). "Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp." Journal of Food and Drug Analysis. Available at: [Link]

  • Roman, K. & Perkins, S. (2024). "HPLC analysis: The reduction of benzophenone to Diphenylmethanol." ACS Spring 2024 - Posters. Available at: [Link]

  • National Institute of Standards and Technology. "Benzophenone." NIST Chemistry WebBook. Available at: [Link]

  • Chodisetti, B. et al. (2024). "Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS." IntechOpen. Available at: [Link]

  • ResearchGate. (n.d.). "Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations." Available at: [Link]

  • National Institute of Standards and Technology. "Benzophenone." NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. "Benzophenone IR Spectrum." NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. "Benzophenone Mass Spectrum." NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. "Benzophenone UV/Visible Spectrum." NIST Chemistry WebBook. Available at: [Link]

  • PubChem. "2,3,4'-Trihydroxy-4-methoxybenzophenone." National Center for Biotechnology Information. Available at: [Link]

  • Genophore. "2,3,4-TRIHYDROXY-4'-ETHOXYBENZOPHENONE." Available at: [Link]

  • Spectroscopy Online. (2020). "Is Your Spectrophotometer Still “Pharma Compliant”? A Review of the Latest USP Chapter." Available at: [Link]

  • AZoM. (2020). "Pharmaceutical Standards for UV-Vis Spectrophotometers." Available at: [Link]

  • European Medicines Agency. (2000). "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances." Available at: [Link]

  • Hellma. (n.d.). "European Pharmacopoeia EP 11, Chapter 2.2.25." Available at: [Link]

  • IKEV. (n.d.). "ICH Q6A Guideline." Available at: [Link]

  • PubChem. "2,3,4,4'-Tetrahydroxybenzophenone." National Center for Biotechnology Information. Available at: [Link]

  • PharmTech. (2013). "ICH Q6A - Specifications: Test procedures and acceptance criteria." Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). "Analytical Techniques for Reference Standard Characterization." Available at: [Link]

  • Agilent. (2021). "Pharmaceutical Analysis Using UV-Vis: Compliance with Supplement 1 to the Japanese Pharmacopeia 17 ed., Section 2.24." Available at: [Link]

  • MDPI. (2021). "Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods." Available at: [Link]

  • Yuanita, E. et al. (2025). "Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen." Acta Chimica Asiana. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-ethoxybenzoyl)benzene-1,2,3-triol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(4-ethoxybenzoyl)benzene-1,2,3-triol, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment: Understanding the 'Why'

  • Benzophenone Moiety : Benzophenone itself is classified as a substance that may cause cancer (Carcinogenicity Category 1B) and may cause damage to organs through prolonged or repeated exposure.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[1][2][3]

  • Benzene-1,2,3-triol (Pyrogallol) Analogue : The 1,2,3-triol group is structurally similar to pyrogallol, a compound known to be toxic if swallowed, harmful in contact with skin or if inhaled, and a cause of serious eye irritation.[4] The related compound benzene-1,2,4-triol is also listed as harmful if swallowed and causes serious eye damage, skin irritation, and potential respiratory irritation.[5][6]

  • Ethoxybenzoyl Group : Derivatives like 4-ethoxybenzaldehyde are known to cause skin and serious eye irritation.

Based on this composite analysis, 4-(4-ethoxybenzoyl)benzene-1,2,3-triol must be handled as a hazardous substance with the potential for significant health and environmental effects.

Potential Hazard Classification Rationale based on Structural Analogues
Acute Toxicity (Oral, Dermal, Inhalation) Likely Harmful/ToxicBased on pyrogallol and benzene-1,2,4-triol data.[4][5][6]
Skin Corrosion/Irritation Likely IrritantBased on benzene-1,2,4-triol and 4-ethoxybenzaldehyde data.[5]
Serious Eye Damage/Irritation Likely Causes Serious DamageBased on benzene-1,2,4-triol and 4-ethoxybenzaldehyde data.[5]
Carcinogenicity & Chronic Toxicity Potential Carcinogen / Organ DamageBased on the benzophenone core structure.[1]
Environmental Hazard Harmful to Aquatic LifeBased on benzophenone data.[1][2][3]

This hazard profile mandates that under no circumstances should this chemical or its residues be disposed of down the sink or in the general trash .[7][8][9] Such actions can lead to environmental contamination and non-compliance with federal and local regulations.[10]

Regulatory Framework: Adherence to Standards

The disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Academic and research laboratories often operate under specific regulations, such as the EPA's Subpart K, which provides a framework for managing hazardous waste in these settings.[10] Your institution's Environmental Health & Safety (EHS) office implements these regulations and provides the necessary resources and services for compliant disposal.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that waste 4-(4-ethoxybenzoyl)benzene-1,2,3-triol is handled, stored, and disposed of in a manner that is safe, compliant, and logical.

Step 1: Personal Protective Equipment (PPE) & Immediate Handling

Before handling the waste, ensure you are wearing appropriate PPE. The causality is direct: proper PPE is the primary barrier against exposure to a substance that is a likely irritant and potentially toxic.

  • Gloves : Nitrile gloves are required to prevent skin contact.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes and eye irritation.

  • Lab Coat : A standard lab coat protects against contamination of personal clothing.

  • Work Area : All handling of the chemical, including waste preparation, should be done in a certified chemical fume hood to minimize inhalation exposure.[8]

Step 2: Waste Characterization and Segregation

Properly categorizing and segregating chemical waste is critical to prevent dangerous reactions.[8][11]

  • Solid Waste : Collect unadulterated solid 4-(4-ethoxybenzoyl)benzene-1,2,3-triol, contaminated weigh boats, and contaminated gloves or wipes in a designated solid waste container.

  • Liquid Waste : If the compound is in solution, collect it in a designated liquid waste container. Identify all solvent components.

  • Segregation : Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. For example, do not mix with strong oxidizing agents or reactive chemicals.[8][12] Store in separate secondary containment trays based on hazard class (e.g., organic solids, halogenated solvents).[12]

Step 3: Container Selection and Labeling

The waste container is the primary containment unit; its integrity and clear labeling are non-negotiable for safety and compliance.

  • Container Choice : Use a container that is in good condition, free of damage, and chemically compatible with the waste.[9][12] For liquid waste, poly-coated glass or high-density polyethylene (HDPE) bottles are suitable. Ensure the container has a secure, leak-proof screw cap.[10]

  • Labeling : The container must be labeled clearly at the moment the first drop of waste is added. Use your institution's official chemical waste tag (e.g., NIH Chemical Waste Tag).[13][14] The label must include:

    • The words "HAZARDOUS WASTE" .[12]

    • The full, unabbreviated chemical name: "WASTE 4-(4-ethoxybenzoyl)benzene-1,2,3-triol" .[12]

    • For solutions, list all chemical constituents and their approximate percentages, including solvents.[9][12]

    • The accumulation start date (the date the first waste was added).

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated laboratory space until it is collected.

  • Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[12] Do not store waste containers in hallways or other public locations .[8][13]

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub or tray) to contain any potential leaks or spills.[8][9]

  • Closure : Keep the waste container securely closed at all times, except when actively adding waste. Do not leave a funnel in the container.[12]

Step 5: Arranging Final Disposal

Hazardous waste must be turned over to trained professionals for final disposal.

  • Contact EHS : When the container is nearly full (e.g., 90% capacity) or within your institution's specified time limit (often 60-90 days), contact your institution's Environmental Health & Safety (EHS) office or the designated chemical waste service to schedule a pickup.[12][14]

  • Disposal Method : The EHS service will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of via methods like incineration, in accordance with EPA regulations.[2][5][15]

Disposal Workflow Diagram

G start_node Waste Generation (4-(4-ethoxybenzoyl)benzene-1,2,3-triol) ppe_node Step 1: Don PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start_node->ppe_node Begin Disposal classify_node Step 2: Classify & Segregate Is waste solid or liquid? ppe_node->classify_node solid_container Solid Waste Container classify_node->solid_container Solid liquid_container Liquid Waste Container classify_node->liquid_container Liquid label_node Step 3: Select & Label Container - 'HAZARDOUS WASTE' - Full Chemical Name & % - Accumulation Date solid_container->label_node liquid_container->label_node store_node Step 4: Store in SAA - Secondary Containment - Keep Container Closed label_node->store_node pickup_node Step 5: Arrange Pickup Container full or time limit reached? store_node->pickup_node contact_ehs Contact EHS for Disposal pickup_node->contact_ehs Yes continue_accumulation Continue Accumulation pickup_node->continue_accumulation No continue_accumulation->store_node

Caption: Decision workflow for the proper disposal of 4-(4-ethoxybenzoyl)benzene-1,2,3-triol waste.

Emergency Procedures: Spill and Exposure

Small Spill (Contained within Fume Hood):

  • Ensure PPE is on. Avoid breathing dust or vapors.[5]

  • Absorb the spill with an inert, non-combustible material like vermiculite or sand.[16]

  • Carefully sweep or scoop up the absorbed material and place it into your hazardous waste container.[17]

  • Clean the spill area thoroughly.

  • For larger spills, or any spill outside of a fume hood, evacuate the immediate area and call your institution's emergency number or EHS office immediately.[8]

Personnel Exposure:

  • Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5][6]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

In all cases of exposure, report the incident to your supervisor and EHS department and show the medical provider the hazard assessment information for this chemical.

References

  • NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • NIH Chemical Safety Guide 2015. (2015). Montgomery College. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]

  • Chemical Waste. (2022, February 2). National Institutes of Health Office of Research Facilities. Retrieved from [Link]

  • Chapter 20: Chemical Waste Management. (2025, January). University of Nevada, Reno. Retrieved from [Link]

  • Safety Data Sheet - Benzophenone. (2025, February 17). Redox. Retrieved from [Link]

  • Safety Data Sheet - Benzophenone. (n.d.). Techno PharmChem. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet - Benzene. (2020, November 10). CITGO. Retrieved from [Link]

  • Regulation of Laboratory Waste. (2025-2028). American Chemical Society. Retrieved from [Link]

  • Safety Data Sheet - Benzophenone. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Safety Data Sheet - Flammable Liquid Mixture. (2018, July 3). Airgas. Retrieved from [Link]

  • Material Safety Data Sheet - Benzene. (2005, October 10). ScienceLab.com. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.